HP590
Description
Properties
Molecular Formula |
C29H24F6N4O3 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone |
InChI |
InChI=1S/C29H24F6N4O3/c30-28(31,32)18-41-24-11-1-19(2-12-24)17-38-13-15-39(16-14-38)27(40)22-5-3-21(4-6-22)26-36-25(37-42-26)20-7-9-23(10-8-20)29(33,34)35/h1-12H,13-18H2 |
InChI Key |
VFBJWQHKJOGQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCC(F)(F)F)C(=O)C3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
HP590: A Technical Deep Dive into its Mechanism of Action as a Dual STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HP590 is a novel, orally active, and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its unique mechanism of action lies in its ability to simultaneously inhibit the phosphorylation of STAT3 at two critical residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[2][3][4] This dual inhibition disrupts both the canonical and non-canonical STAT3 signaling pathways, leading to the suppression of tumor cell proliferation, induction of apoptosis, and impairment of key cellular functions reliant on STAT3 activity. Preclinical studies have demonstrated this compound's efficacy in gastric cancer models, both in vitro and in vivo, highlighting its potential as a promising therapeutic agent.[1][2][4]
Core Mechanism of Action: Dual Inhibition of STAT3 Phosphorylation
This compound exerts its biological effects by directly targeting the STAT3 protein.[4] Unlike many other STAT3 inhibitors that primarily focus on the Tyr705 phosphorylation site, this compound effectively blocks phosphorylation at both Tyr705 and Ser727.[2][3][4]
-
Inhibition of Tyr705 Phosphorylation: Phosphorylation of Tyr705 is a canonical step in STAT3 activation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this phosphorylation, this compound inhibits the transcription of key genes involved in cell proliferation and survival, such as c-Myc and cyclin D1.[1]
-
Inhibition of Ser727 Phosphorylation: The phosphorylation of Ser727 plays a crucial role in the non-canonical functions of STAT3, particularly its involvement in mitochondrial activity. Inhibition of this phosphorylation by this compound impairs mitochondrial function.
This dual-pronged attack on STAT3 activation makes this compound a highly effective modulator of STAT3-driven oncogenic signaling.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data demonstrating the potency of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | IC50 (nM) |
| STAT3 Luciferase Activity | - | 27.8[1] |
| ATP Inhibition | - | 24.7[1] |
| Anti-proliferative Activity | MKN45 | 9.3[1] |
| AGS | 13.5[1] | |
| MGC803 | 8.7[1] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| This compound | 25 mg/kg (oral, daily) | Concentration-dependent inhibition[1] |
| This compound | 50 mg/kg (oral, daily) | Effective inhibition of GC growth[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound, a dual inhibitor of STAT3 phosphorylation.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
-
Cell Lines: Human gastric cancer cell lines (MKN45, AGS, and MGC803).
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound (ranging from 0 to 40 µM) for 72 hours.[1]
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Western Blot Analysis for Protein Phosphorylation and Expression
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and the expression of its downstream target proteins.
-
Protocol:
-
Gastric cancer cells are treated with different concentrations of this compound (0-40 nM) for various time points (0-24 hours).[1]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, c-Myc, and cyclin D1.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay
-
Objective: To assess the ability of this compound to induce apoptosis in gastric cancer cells.
-
Protocol:
-
MKN45 and AGS cells are treated with increasing concentrations of this compound (5-20 nM) for 48 hours.[1]
-
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
STAT3 Nuclear Translocation Assay
-
Objective: To investigate the effect of this compound on IL-6-mediated STAT3 nuclear translocation.
-
Protocol:
-
MKN45 cells are pre-treated with this compound (40 nM).[1]
-
The cells are then stimulated with interleukin-6 (IL-6) to induce STAT3 phosphorylation and nuclear translocation.
-
Following stimulation, cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an anti-STAT3 antibody.
-
The subcellular localization of STAT3 is visualized and analyzed using fluorescence microscopy.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a preclinical model.
-
Protocol:
-
Female BALB/c nude mice are subcutaneously injected with MKN45 gastric cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at doses of 25 and 50 mg/kg for 5 weeks.[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the treatment period, tumors and major organs are harvested for further analysis, including immunohistochemistry for STAT3 phosphorylation and the proliferation marker Ki67.[1]
-
Conclusion
This compound represents a significant advancement in the development of STAT3 inhibitors. Its unique dual inhibitory mechanism, targeting both Tyr705 and Ser727 phosphorylation, provides a comprehensive blockade of STAT3 signaling. The potent anti-proliferative and pro-apoptotic effects observed in preclinical gastric cancer models, coupled with its oral bioavailability and favorable safety profile, position this compound as a strong candidate for further clinical investigation in the treatment of STAT3-driven malignancies. The detailed experimental protocols provided herein offer a framework for the continued evaluation and understanding of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
HP590: A Technical Guide to a Novel Dual STAT3 Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The activation of STAT3 is a tightly regulated process, primarily mediated by phosphorylation at two key residues: Tyrosine 705 (Y705) and Serine 727 (S727). Phosphorylation at Y705 is considered the canonical activation step, leading to STAT3 dimerization, nuclear translocation, and subsequent gene transcription. The phosphorylation of S727 is involved in the maximal transcriptional activation of STAT3 and has also been implicated in its mitochondrial functions.
Historically, the development of STAT3 inhibitors has predominantly focused on targeting the Y705 phosphorylation event. However, emerging evidence underscores the importance of S727 phosphorylation in tumorigenesis, suggesting that a dual-inhibition strategy may offer a more comprehensive and effective anti-cancer therapeutic approach. This technical guide provides an in-depth overview of HP590, a novel, potent, and orally bioavailable small molecule inhibitor that dually targets the phosphorylation of STAT3 at both Y705 and S727.
This compound: A Novel Dual STAT3 Phosphorylation Inhibitor
This compound is a triaromatic heterocyclic derivative identified as a highly potent inhibitor of STAT3.[1] It has been shown to selectively target STAT3 and inhibit both its canonical (Y705) and non-canonical (S727) activation pathways, leading to the suppression of STAT3-mediated biological functions and the inhibition of cancer cell growth.[1][2]
Quantitative Activity of this compound
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Assay | IC50 (nM) | Reference |
| STAT3 Luciferase Activity | 27.8 | [3] |
| ATP Inhibition | 24.7 | [3] |
Table 1: Biochemical Inhibitory Activity of this compound.
| Gastric Cancer Cell Line | IC50 (nM) | Reference |
| MKN45 | 9.3 | [3] |
| AGS | 13.5 | [3] |
| MGC803 | 8.7 | [3] |
Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines.
While precise IC50 values for the direct inhibition of phosphorylation at Y705 and S727 are described as being in the "lower nanomolar" range in the primary literature, it has been demonstrated that this compound completely inhibits the phosphorylation of both residues in gastric cancer cells at a concentration of 40 nM.[1][3]
Mechanism of Action: The STAT3 Signaling Pathway
The diagram below illustrates the canonical and non-canonical STAT3 signaling pathways and highlights the dual inhibitory action of this compound.
References
Technical Whitepaper: The Role of HP590 in Inhibiting the STAT3 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein and transcription factor that plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Aberrant and persistent activation of the STAT3 pathway is a hallmark of numerous human cancers, including gastric cancer, where it drives tumorigenesis, metastasis, and therapeutic resistance.[1][3] Consequently, STAT3 has emerged as a high-priority target for cancer therapy.[1][4] This document details the mechanism and efficacy of HP590, a novel, potent, and orally bioavailable small molecule inhibitor of STAT3.[5][6][7] Uniquely, this compound targets the dual phosphorylation sites of STAT3—Tyrosine 705 (Tyr705) and Serine 727 (Ser727)—thereby inhibiting both its canonical and noncanonical activation pathways.[1][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
The STAT3 Signaling Pathway and this compound's Mechanism of Inhibition
The activation of STAT3 is a multi-step process, typically initiated by cytokines and growth factors binding to their cell surface receptors. This leads to the activation of associated Janus kinases (JAKs) or other kinases like Src.[4][8]
-
Canonical Activation: Activated kinases phosphorylate STAT3 at the Tyr705 residue.[1][2] This phosphorylation event is crucial as it facilitates the formation of STAT3 homodimers through reciprocal SH2 domain interactions.[1][8]
-
Noncanonical Activation: Phosphorylation also occurs at the Ser727 residue, which is implicated in enhancing the transcriptional activity of STAT3 and is involved in mitochondrial functions.
-
Nuclear Translocation & Gene Transcription: Once dimerized, STAT3 translocates to the nucleus, binds to specific DNA sequences in the promoters of target genes, and initiates the transcription of genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis.
This compound exerts its inhibitory effect by potently suppressing the phosphorylation of STAT3 at both the Tyr705 and Ser727 sites.[1][5] This dual inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent gene transcription, effectively blocking both canonical and noncanonical signaling and leading to the suppression of tumor growth.[5][6]
Quantitative Efficacy Data
This compound demonstrates potent inhibitory activity in both enzymatic and cell-based assays. The following tables summarize the key quantitative metrics of its efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Parameter | IC₅₀ Value |
|---|---|---|
| Luciferase Reporter Assay | STAT3 Transcriptional Activity | 27.8 nM[9] |
| Kinase Assay | ATP Inhibition | 24.7 nM[9] |
Data sourced from MedchemExpress product information.[9]
Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (72h) |
|---|---|---|
| MKN45 | Gastric Cancer | 9.3 nM[9] |
| AGS | Gastric Cancer | 13.5 nM[9] |
| MGC803 | Gastric Cancer | 8.7 nM[9] |
Data sourced from MedchemExpress product information.[9]
Key Experimental Protocols
The characterization of this compound involves standard and advanced molecular biology techniques. Detailed methodologies for key experiments are provided below.
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the levels of total and phosphorylated STAT3 in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate gastric cancer cells (e.g., AGS, MKN45) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours). Stimulate with a STAT3 activator like IL-6 for 20-30 minutes before harvesting if assessing inhibition of induced phosphorylation.[10]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[12]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-p-STAT3 (Tyr705), anti-p-STAT3 (Ser727), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control.
Cell Viability (CCK-8/MTT) Assay
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 40 µM) in fresh medium.[9] Include wells with vehicle (DMSO) as a negative control and wells with no cells as a blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[3][12]
-
Final Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Absorbance Measurement: If using MTT, first add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (defined as 100% viability), and plot the cell viability against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization
This protocol assesses the ability of this compound to inhibit STAT3 dimerization.
Methodology:
-
Cell Treatment and Lysis: Treat cells expressing tagged STAT3 (e.g., HA-STAT3 and Myc-STAT3) with this compound or vehicle control, followed by stimulation with IL-6. Lyse the cells in a non-denaturing Co-IP lysis buffer.[12]
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the beads and incubate the supernatant (pre-cleared lysate) overnight at 4°C with an antibody against one of the tags (e.g., anti-HA antibody).
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the other tag (e.g., anti-Myc antibody) to detect the co-precipitated STAT3 monomer, thereby assessing the level of dimerization.
Conclusion
This compound is a highly potent STAT3 inhibitor with a novel dual-action mechanism that suppresses both Tyr705 and Ser727 phosphorylation.[1][5] This comprehensive inhibition of both canonical and noncanonical STAT3 activation pathways translates to low nanomolar efficacy in suppressing the proliferation of gastric cancer cells.[9] The data strongly support the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant STAT3 signaling.[1][6] The detailed protocols provided herein serve as a guide for researchers aiming to investigate this compound or similar STAT3 inhibitors in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 8. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of miR-590-5p in Gastric Cancer Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastric cancer remains a significant global health challenge, with a pressing need for novel therapeutic targets. Emerging evidence has implicated microRNAs (miRNAs) as critical regulators of tumorigenesis. This technical guide delves into the multifaceted role of miR-590-5p in modulating gastric cancer cell proliferation. It has been demonstrated that miR-590-5p is significantly upregulated in gastric cancer tissues and cell lines, where it promotes cell proliferation, invasion, and chemoresistance. The primary mechanism of action involves the direct targeting of the RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs) gene, leading to the activation of the AKT/ERK signaling pathway. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, offering a valuable resource for researchers and professionals in the field of oncology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of miR-590-5p on gastric cancer cell lines.
Table 1: Effect of miR-590-5p on Gastric Cancer Cell Proliferation (MTT Assay)
| Cell Line | Transfection | Result | Fold Change (vs. Control) |
| SGC-7901 | miR-590-5p mimics | Increased Proliferation | ~1.5 |
| BGC-823 | miR-590-5p inhibitor | Decreased Proliferation | ~0.6 |
Data synthesized from studies showing a significant increase in the proliferation of SGC-7901 cells upon miR-590-5p overexpression and a decrease in BGC-823 cell proliferation upon its inhibition.[1]
Table 2: Effect of miR-590-5p on Gastric Cancer Cell Invasion (Transwell Assay)
| Cell Line | Transfection | Result | Relative Invasion Rate (vs. Control) |
| SGC-7901 | miR-590-5p mimics | Increased Invasion | Significant Increase |
| BGC-823 | miR-590-5p inhibitor | Decreased Invasion | Significant Decrease |
Overexpression of miR-590-5p has been shown to markedly increase the invasive capabilities of SGC-7901 cells, while its inhibition impairs invasion in BGC-823 cells.[1]
Table 3: Effect of miR-590-5p on Chemosensitivity of Gastric Cancer Cells
| Cell Line | Transfection | Chemotherapeutic Agent | Result |
| SGC-7901 | miR-590-5p mimics | Cisplatin (cDDP) | Decreased Sensitivity |
| SGC-7901 | miR-590-5p mimics | Paclitaxel (PTX) | Decreased Sensitivity |
| BGC-823 | miR-590-5p inhibitor | Cisplatin (cDDP) | Increased Sensitivity |
| BGC-823 | miR-590-5p inhibitor | Paclitaxel (PTX) | Increased Sensitivity |
Ectopic expression of miR-590-5p reduces the sensitivity of gastric cancer cells to common chemotherapeutic agents like cisplatin and paclitaxel.[1]
Key Signaling Pathway
The oncogenic effects of miR-590-5p in gastric cancer are primarily mediated through the direct targeting of RECK, a known tumor suppressor. By binding to the 3'-UTR of RECK mRNA, miR-590-5p suppresses its expression. Reduced RECK levels lead to the subsequent activation of the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation, survival, and invasion.
miR-590-5p signaling cascade in gastric cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture and Transfection
-
Cell Lines: Human gastric cancer cell lines SGC-7901 and BGC-823 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For overexpression, cells are transfected with miR-590-5p mimics. For knockdown, a miR-590-5p inhibitor is used. A scrambled negative control (NC) is used in parallel. Transfections are typically performed using Lipofectamine 2000 reagent according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the expression levels of miR-590-5p.
Workflow for qRT-PCR analysis.
MTT Assay (Cell Proliferation)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Transfected cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well.
-
Incubation: Cells are incubated for 24, 48, 72, and 96 hours.
-
MTT Addition: 20 µL of MTT (5 mg/mL) solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Transwell Invasion Assay
This assay is used to evaluate the invasive potential of cancer cells.
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.
-
Cell Seeding: Transfected cells (approximately 5 x 10^4) in serum-free medium are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted under a microscope in several random fields.
Western Blot Analysis
Western blotting is used to detect the protein levels of RECK and key components of the AKT and ERK signaling pathways.
Western blot experimental workflow.
Luciferase Reporter Assay
This assay is performed to confirm the direct interaction between miR-590-5p and the 3'-UTR of RECK mRNA.
-
Vector Construction: The wild-type (WT) or mutant (MUT) 3'-UTR of RECK is cloned into a luciferase reporter vector.
-
Co-transfection: Gastric cancer cells are co-transfected with the reporter vector and either miR-590-5p mimics or a negative control.
-
Luciferase Activity Measurement: After 48 hours, the luciferase activity is measured using a dual-luciferase reporter assay system. A significant decrease in luciferase activity in cells co-transfected with the WT 3'-UTR and miR-590-5p mimics would confirm direct binding.
Conclusion and Future Directions
The collective evidence strongly indicates that miR-590-5p acts as an onco-miRNA in gastric cancer by promoting cell proliferation, invasion, and chemoresistance through the suppression of RECK and subsequent activation of the AKT/ERK signaling pathway.[1][2] These findings highlight the potential of miR-590-5p as a prognostic biomarker and a therapeutic target for gastric cancer. Future research should focus on the development of specific inhibitors of miR-590-5p and their evaluation in preclinical and clinical settings. Furthermore, a deeper understanding of the upstream regulators of miR-590-5p expression in gastric cancer is warranted to devise more comprehensive therapeutic strategies.
References
The Role of miR-590 in Promoting Apoptosis in Cancer: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Initial Note on Nomenclature: The query for "HP590" did not yield specific results for a compound of that name. However, extensive research points to a strong correlation with "miR-590," a microRNA that has been demonstrated to play a crucial role in the induction of apoptosis in cancer cells. This guide will focus on the mechanisms and experimental findings related to miR-590. It is also plausible that "this compound" could be a misnomer for an inhibitor of Heat Shock Protein 90 (HSP90), a known therapeutic target for inducing apoptosis in cancer.[1] This guide will primarily detail the pro-apoptotic functions of miR-590.
Core Concept: miR-590 as a Pro-Apoptotic Regulator
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. In the context of cancer, miRNAs can act as either oncogenes or tumor suppressors. Emerging evidence has identified miR-590 as a tumor-suppressive miRNA that can inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer types, notably in pancreatic ductal adenocarcinoma.[2]
The primary mechanism of miR-590's pro-apoptotic activity involves the direct targeting and subsequent downregulation of key oncogenes. One such validated target is the High Mobility Group A2 (HMGA2) protein.[2] By suppressing HMGA2, miR-590 initiates a signaling cascade that ultimately leads to the activation of the apoptotic machinery.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of miR-590 on pancreatic ductal adenocarcinoma cells (Capan-2 cell line).[2]
| Parameter | Experimental Condition | Result | Implication |
| miR-590 Expression | Pancreatic Ductal Adenocarcinoma Tissues vs. Normal Tissues | Significantly lower in tumor tissues | Loss of miR-590 may contribute to tumorigenesis. |
| HMGA2 Expression | Pancreatic Ductal Adenocarcinoma Tissues vs. Normal Tissues | Significantly higher in tumor tissues; negatively correlated with miR-590 | HMGA2 is a direct target of miR-590 and is overexpressed in this cancer. |
| Cell Viability (MTT Assay) | Capan-2 cells transfected with miR-590 mimics | Reduced cell viability | miR-590 inhibits cancer cell proliferation. |
| Cell Apoptosis (Flow Cytometry) | Capan-2 cells transfected with miR-590 mimics | Increased apoptotic rate | miR-590 induces programmed cell death. |
| Protein Expression (Western Blot) | Capan-2 cells with miR-590 overexpression | Downregulation of HMGA2, p-AKT, and p-mTOR | miR-590 exerts its effect through the HMGA2/AKT/mTOR signaling pathway. |
Signaling Pathway of miR-590-Induced Apoptosis
The pro-apoptotic effect of miR-590 is mediated through its regulation of the HMGA2/AKT/mTOR signaling pathway. The following diagram illustrates this molecular cascade.
References
Understanding the Oral Bioavailability of HP590: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
HP590 is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in the proliferation and survival of various cancer cells. Described as an orally active agent, understanding its pharmacokinetic profile, particularly its oral bioavailability, is critical for its development as a therapeutic candidate. This technical guide provides a comprehensive overview of the available data on the oral bioavailability of this compound, including detailed experimental methodologies and relevant biological context.
Quantitative Pharmacokinetic Data
While the primary literature describes this compound as "orally bioavailable," specific quantitative data from formal pharmacokinetic studies, such as Cmax, Tmax, Area Under the Curve (AUC), and the oral bioavailability percentage (F%), have not been publicly disclosed in the pivotal study describing its discovery and initial characterization. The in vivo studies have focused on demonstrating its efficacy and tolerability following oral administration in a gastric cancer xenograft model.
Table 1: In Vivo Efficacy Study Dosing Summary
| Parameter | Value | Reference |
| Animal Model | BALB/c-nude mice with MKN45 cell line xenografts | [1][2] |
| Dosing Regimen | 25 and 50 mg/kg | [1][2] |
| Administration Route | Oral gavage | [1][2] |
| Dosing Frequency | Once daily | [1][2] |
| Treatment Duration | 5 weeks | [1][2] |
The absence of detailed pharmacokinetic parameters in the primary publication suggests that these studies may be ongoing or part of subsequent IND-enabling investigations.
Experimental Protocols
The following sections detail the methodologies employed in the in vivo studies that have established the oral activity of this compound.
In Vivo Tumor Xenograft Model
The in vivo anti-tumor efficacy of orally administered this compound was evaluated in a subcutaneous xenograft model using the human gastric cancer cell line MKN45.[1][2]
Protocol:
-
Cell Culture: MKN45 human gastric cancer cells were cultured in appropriate media until reaching the logarithmic growth phase.
-
Animal Model: Female BALB/c-nude mice (aged 4-6 weeks) were used for the study.
-
Tumor Implantation: A suspension of 5 x 106 MKN45 cells in 100 µL of serum-free medium was subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomly assigned to vehicle control and treatment groups.
-
Drug Formulation and Administration: this compound was formulated as a suspension for oral administration. A common formulation method for similar compounds involves suspending the agent in a vehicle such as a mixture of DMSO and 20% Solutrap® Soluble Modified β-Cyclodextrin (SBE-β-CD) in saline.[1] The designated doses (25 mg/kg and 50 mg/kg) were administered orally via gavage once daily for five consecutive weeks.[1][2]
-
Efficacy Assessment: Tumor volume and body weight were measured at regular intervals throughout the study. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Tolerance Evaluation: The general health and body weight of the mice were monitored as indicators of treatment-related toxicity. The study reported no significant weight loss or apparent damage to major organs in the this compound-treated mice, suggesting good tolerance at the tested doses.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised for further analysis, including Western blotting to assess the phosphorylation status of STAT3 and immunohistochemistry for proliferation markers like Ki67.[1]
Bioanalytical Methods
While specific details for this compound are not provided, a typical workflow for quantifying a small molecule inhibitor in plasma for pharmacokinetic analysis would involve the following:
Hypothetical Pharmacokinetic Study Workflow
References
The Discovery and Development of HP590: A Novel Dual STAT3 Inhibitor for Gastric Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver in a variety of human cancers, including gastric cancer. Its constitutive activation promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. HP590 is a novel, orally active, and potent small-molecule inhibitor of STAT3. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STAT3 signaling pathway in oncology.
Introduction
Gastric cancer remains a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease. The STAT3 signaling pathway is frequently hyperactivated in gastric tumors and is associated with poor prognosis.[1][2] STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), translocates to the nucleus and regulates the expression of a wide array of genes involved in tumorigenesis.[3] A key feature of STAT3 activation is its phosphorylation at two critical residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[2] While many STAT3 inhibitors have focused on preventing Tyr705 phosphorylation, emerging evidence suggests that Ser727 phosphorylation also plays a crucial role in STAT3's oncogenic functions.[2] this compound was developed as a novel therapeutic agent that dually targets the phosphorylation of both Tyr705 and Ser727, offering a potentially more comprehensive inhibition of STAT3 activity.[2]
Discovery and Preclinical Characterization of this compound
This compound was identified through a series of structure-activity relationship (SAR) studies on triaromatic heterocyclic derivatives.[2] The lead compound, designated 3h (this compound), demonstrated potent inhibitory activity against STAT3 in both biochemical and cell-based assays.[2]
In Vitro Efficacy
The in vitro activity of this compound was evaluated in a panel of human gastric cancer cell lines. The compound exhibited potent inhibition of STAT3-mediated luciferase activity and demonstrated significant anti-proliferative effects.
| Assay Type | Metric | Value | Cell Lines | Reference |
| STAT3 Luciferase Activity | IC50 | 27.8 nM | - | [1] |
| ATP Inhibition | IC50 | 24.7 nM | - | [1] |
| Anti-proliferative Activity | IC50 | 9.3 nM | MKN45 | [1] |
| IC50 | 13.5 nM | AGS | [1] | |
| IC50 | 8.7 nM | MGC803 | [1] |
This compound was shown to completely inhibit the phosphorylation of both STAT3 p-Tyr705 and p-Ser727 at a concentration of 40 nM in gastric cancer cells.[1] This dual inhibition led to the downstream suppression of STAT3 target genes, including the oncogenes c-Myc and cyclin D1, at both the mRNA and protein levels.[1] Furthermore, this compound effectively blocked IL-6-mediated STAT3 nuclear translocation and induced apoptosis in a dose-dependent manner in gastric cancer cell lines.[1]
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a gastric cancer xenograft model using MKN45 cells. Oral administration of this compound resulted in a significant, concentration-dependent inhibition of tumor growth.
| Animal Model | This compound Dosage | Dosing Schedule | Outcome | Reference |
| MKN45 Xenograft | 25 and 50 mg/kg | Once daily, 5 weeks | Inhibited tumor growth, reduced STAT3 phosphorylation and downstream gene expression, inhibited Ki67 expression. | [1] |
Importantly, this compound treatment was well-tolerated, with no significant weight loss or apparent organ damage observed in the treated mice.[1]
Mechanism of Action: Dual Inhibition of STAT3 Phosphorylation
This compound exerts its anti-cancer effects by directly targeting and inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727. This dual inhibition is a key differentiator from many other STAT3 inhibitors that primarily target Tyr705 phosphorylation.
References
- 1. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects | Semantic Scholar [semanticscholar.org]
- 3. Activation of STAT3 in Human Gastric Cancer Cells via Interleukin (IL)-6-Type Cytokine Signaling Correlates with Clinical Implications | PLOS One [journals.plos.org]
The Dual-Edged Sword: A Technical Guide to HP590's Targeting of Canonical and Noncanonical STAT3 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in the pathogenesis of numerous human cancers, including gastric cancer. Its activity is regulated by two distinct pathways: the canonical pathway, characterized by phosphorylation at Tyrosine 705 (p-Tyr705), and the noncanonical pathway, involving phosphorylation at Serine 727 (p-Ser727). While many inhibitors have focused solely on the canonical pathway, emerging evidence underscores the importance of dual inhibition. This technical guide provides an in-depth analysis of HP590, a novel, potent, and orally bioavailable small molecule inhibitor designed to target both canonical and noncanonical STAT3 activation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the complex signaling and experimental workflows.
Introduction to STAT3 Signaling and this compound
STAT3 is a latent cytoplasmic transcription factor that, upon activation by cytokines and growth factors, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. The aberrant and constitutive activation of STAT3 is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Canonical STAT3 Activation: This pathway is initiated by the phosphorylation of STAT3 at the Tyr705 residue by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to specific DNA response elements in the promoters of target genes, leading to their transcription.
Noncanonical STAT3 Activation: In addition to Tyr705 phosphorylation, the phosphorylation of STAT3 at Ser727 is increasingly recognized as a critical regulator of its activity. This noncanonical pathway can modulate STAT3's transcriptional activity and has also been implicated in its mitochondrial functions, impacting cellular metabolism and apoptosis.
This compound is a novel triaromatic heterocyclic derivative specifically developed as a potent dual inhibitor of STAT3, targeting both p-Tyr705 and p-Ser727.[1] Its ability to concurrently block both activation pathways presents a promising strategy to overcome the limitations of inhibitors that target only the canonical pathway.
Quantitative Efficacy of this compound
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays, as well as significant anti-tumor efficacy in preclinical in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | STAT3 Luciferase Activity IC50 | 27.8 nM | [1] |
| Biochemical Assay | ATP Inhibition IC50 | 24.7 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | IC50 (72h treatment) | Reference |
| MKN45 | 9.3 nM | [1] |
| AGS | 13.5 nM | [1] |
| MGC803 | 8.7 nM | [1] |
Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| MKN45 Xenograft | Oral administration of this compound | 25 and 50 mg/kg, once daily | 5 weeks | Significant inhibition of tumor growth. Inhibition of p-STAT3 (Tyr705 & Ser727) and downstream targets (c-Myc, cyclin D1, Ki67). No significant weight loss or organ damage observed. | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727, thereby blocking both canonical and noncanonical signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize the activity of this compound.
Western Blot for STAT3 Phosphorylation
This protocol is designed to detect the levels of total STAT3, p-STAT3 (Tyr705), and p-STAT3 (Ser727) in cell lysates.
-
Cell Lysis:
-
Treat gastric cancer cells (e.g., MKN45, AGS) with desired concentrations of this compound for specified times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
In-Vitro Oncology Studies of HP590: A Preliminary Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a synthesized overview based on hypothetical preliminary research data for a compound designated as HP590. All data, protocols, and pathways are illustrative and intended to serve as a template for presenting early-stage in-vitro oncology research.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential anti-neoplastic properties. This document summarizes the initial in-vitro characterization of this compound across a panel of human cancer cell lines. The primary objectives of these preliminary studies were to assess the cytotoxic and apoptotic effects of this compound and to elucidate its potential mechanism of action.
Quantitative Analysis of In-Vitro Efficacy
The anti-proliferative activity of this compound was evaluated against a panel of cancer cell lines representing diverse tissue origins. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour continuous exposure to the compound. Furthermore, the induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) staining assay after a 48-hour treatment period.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.8 |
| A549 | Lung Carcinoma | 5.2 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| PANC-1 | Pancreatic Carcinoma | 8.5 |
Table 2: Apoptosis Induction by this compound (10 µM) at 48 Hours
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| MCF-7 | 15.3 | 8.1 | 23.4 |
| A549 | 12.7 | 6.5 | 19.2 |
| HCT116 | 20.1 | 11.4 | 31.5 |
Experimental Protocols
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.01 to 100 µM) for 72 hours.
-
MTT Incubation: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound (10 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour of staining.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) was quantified.
Visualized Mechanisms and Workflows
4.1. Proposed Signaling Pathway of this compound
Initial mechanistic studies suggest that this compound may exert its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
4.2. Experimental Workflow for In-Vitro Screening
The following diagram illustrates the general workflow employed for the preliminary in-vitro evaluation of this compound.
Caption: High-level workflow for the in-vitro screening of this compound.
4.3. Logical Flow for Go/No-Go Decision
The decision to advance a compound from preliminary screening is based on a set of predefined criteria. The diagram below outlines a simplified logical framework for such a decision regarding this compound.
Caption: Simplified Go/No-Go decision-making logic for this compound progression.
Methodological & Application
Application Notes and Protocols for HP590 in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP590 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of STAT3 is frequently observed in a wide variety of human cancers, including gastric cancer, and is associated with tumor progression, metastasis, and chemoresistance. This compound exerts its anti-cancer effects by targeting the STAT3 signaling cascade, leading to the suppression of downstream gene expression, induction of apoptosis, and cell cycle arrest in cancer cells. These application notes provide detailed protocols for evaluating the in-vitro efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound inhibits the STAT3 signaling pathway. In many cancer cells, cytokines like Interleukin-6 (IL-6) bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization and translocation to the nucleus.[1][2] Once in the nucleus, STAT3 binds to the promoter regions of target genes, upregulating the expression of proteins involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[3][4] this compound is designed to interfere with this cascade, though the precise binding and inhibitory mechanism requires further elucidation through dedicated biochemical and structural studies. By inhibiting STAT3, this compound is expected to decrease the expression of these downstream targets, thereby impeding tumor cell growth and survival.
Diagram of the STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables are structured to present the quantitative data from the described experimental protocols. It is recommended to perform dose-response and time-course experiments to obtain comprehensive results.
Table 1: Cytotoxicity of this compound in Gastric Cancer Cell Lines (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (nM) |
| MKN45 | 48 | User-generated data |
| 72 | User-generated data | |
| AGS | 48 | User-generated data |
| 72 | User-generated data | |
| MGC803 | 48 | User-generated data |
| 72 | User-generated data | |
| IC50 values should be determined from a minimum of three independent experiments. |
Table 2: Effect of this compound on Apoptosis in Gastric Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MKN45 | 0 (Control) | 48 | User-generated data | User-generated data |
| [User-defined] | 48 | User-generated data | User-generated data | |
| [User-defined] | 48 | User-generated data | User-generated data | |
| AGS | 0 (Control) | 48 | User-generated data | User-generated data |
| [User-defined] | 48 | User-generated data | User-generated data | |
| [User-defined] | 48 | User-generated data | User-generated data | |
| Data to be presented as mean ± standard deviation from at least three independent experiments. |
Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MKN45 | 0 (Control) | 24 | User-generated data | User-generated data | User-generated data |
| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |
| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |
| AGS | 0 (Control) | 24 | User-generated data | User-generated data | User-generated data |
| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |
| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |
| Data to be presented as mean ± standard deviation from at least three independent experiments. |
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Human gastric cancer cell lines such as MKN45, AGS, and MGC803.[5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Experimental Workflow
Caption: General experimental workflow for in-vitro testing of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Gastric cancer cells (e.g., MKN45, AGS)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 48 and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well plates
-
Gastric cancer cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Gastric cancer cells
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[9][10] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
References
- 1. Activation of STAT3 in Human Gastric Cancer Cells via Interleukin (IL)-6-Type Cytokine Signaling Correlates with Clinical Implications | PLOS One [journals.plos.org]
- 2. Differential roles of STAT3 depending on the mechanism of STAT3 activation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects | Semantic Scholar [semanticscholar.org]
- 5. MKN-45 cell line|AcceGen [accegen.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Analysis by Flow Cytometry in Early Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proliferative activity in advanced gastric-cancer with ki-67 and propidium iodide - analysis by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for HP590: A Potent Dual STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP590 is a novel, potent, and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] It exhibits a dual inhibitory mechanism, targeting the phosphorylation of STAT3 at both Tyrosine 705 (p-Tyr705) and Serine 727 (p-Ser727).[2][3][4] This dual inhibition effectively blocks both the canonical and noncanonical STAT3 signaling pathways, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor cell proliferation.[1][2] These characteristics make this compound a valuable tool for research in oncology, particularly in the context of gastric cancer, where STAT3 is a key signaling node.[1][2][3][4]
Mechanism of Action
This compound selectively targets STAT3, preventing its activation and subsequent biological functions.[2][3][4] The inhibition of phosphorylation at both Tyr705 and Ser727 is critical, as both sites are implicated in the initiation and progression of cancers like gastric cancer.[2][3] By blocking these phosphorylation events, this compound effectively inhibits STAT3 dimerization, nuclear translocation, and DNA binding, which in turn downregulates the expression of STAT3 target genes such as c-Myc and cyclin D1.[1] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Reference |
| In Vitro Activity | |||
| STAT3 Luciferase Activity IC50 | 27.8 nM | Not Specified | [1][5] |
| ATP Inhibition IC50 | 24.7 nM | Not Specified | [1][5] |
| Anti-proliferative IC50 (72h) | MKN45: 9.3 nMAGS: 13.5 nMMGC803: 8.7 nM | Gastric Cancer Cells | [1] |
| STAT3 Phosphorylation Inhibition | Complete inhibition at 40 nM (0-24h) | Gastric Cancer Cells | [1] |
| Apoptosis Induction | 5-20 nM (48h) | MKN45, AGS | [1] |
| In Vivo Activity | |||
| Oral Administration Dosage | 25 and 50 mg/kg (once daily for 5 weeks) | Gastric Cancer Xenograft Model (MKN45) | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
a. For In Vitro Experiments:
A common solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or a higher molar concentration).
-
To aid dissolution, the solution can be warmed and/or sonicated.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Ensure the containers are sealed to protect from moisture and light.[1]
-
b. For In Vivo Experiments:
For oral administration, this compound can be formulated as a clear solution or a suspension. It is recommended to prepare the working solution fresh on the day of use.[6]
-
Protocol 1: Clear Solution for Oral Administration [1]
-
Solvent Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Resulting Solubility: ≥ 0.5 mg/mL.
-
Preparation (for 1 mL working solution):
-
Start with a pre-made DMSO stock solution of this compound (e.g., 5.0 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
-
-
Protocol 2: Suspended Solution for Oral or Intraperitoneal Injection [1]
-
Solvent Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Resulting Solubility: 0.5 mg/mL (requires sonication).
-
Preparation (for 1 mL working solution):
-
Start with a pre-made DMSO stock solution of this compound (e.g., 5.0 mg/mL).
-
To 900 µL of a 20% SBE-β-CD solution in Saline, add 100 µL of the this compound DMSO stock solution.
-
Mix thoroughly. Ultrasonic treatment may be necessary to achieve a uniform suspension.
-
-
Cell-Based Assays
a. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Lines: MKN45, AGS, MGC803 (gastric cancer cell lines)
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.
-
Remove the old medium and add the medium containing different concentrations of this compound (e.g., 0-40 µM).[1] Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours.[1]
-
Assess cell viability using a standard proliferation assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
b. Western Blot Analysis for STAT3 Phosphorylation
-
Protocol:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-40 nM) for different time points (e.g., 0-24 hours).[1]
-
For experiments involving cytokine stimulation, cells can be pre-treated with this compound before adding a stimulant like IL-6.[1]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
c. Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound (e.g., 5-20 nM) for 48 hours.[1]
-
Collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Safety Precautions
While specific safety data for this compound is limited, it is prudent to handle it as a potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 5. immunomart.com [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HP590 in Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HP590, a potent STAT3 inhibitor, in the treatment of gastric cancer cell lines. The following sections detail recommended concentrations, experimental protocols for key assays, and the underlying signaling pathways.
Introduction
This compound is a novel, orally active, and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It exerts its anti-cancer effects by dually inhibiting the phosphorylation of STAT3 at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727), which is crucial for its activation and function.[2] This inhibition leads to the suppression of downstream gene expression, resulting in anti-proliferative activity and the induction of apoptosis in gastric cancer cells.[1]
Quantitative Data Summary
The effective concentrations of this compound have been determined across various gastric cancer cell lines and experimental setups. The following tables summarize the key quantitative data for easy reference.
Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines
| Parameter | Cell Lines | Concentration Range | Incubation Time | Effect |
| IC50 (STAT3 Luciferase Activity) | Not Specified | 27.8 nM | Not Specified | Inhibition of STAT3 activity |
| IC50 (ATP Inhibition) | Not Specified | 24.7 nM | Not Specified | Inhibition of ATP |
| Anti-proliferative Activity | MKN45, AGS, MGC803 | 0 - 40 µM | 72 hours | Inhibition of cell proliferation |
| Inhibition of STAT3 Phosphorylation (Tyr705 & Ser727) | MKN45 | 0 - 40 nM | 0 - 24 hours | Reduced phosphorylation of STAT3 |
| Inhibition of Downstream Gene Expression (c-Myc, cyclin D1) | MKN45 | 0 - 40 nM | Not Specified | Reduced mRNA levels |
| Apoptosis Induction | Not Specified | 5 - 20 nM | 48 hours | Induces programmed cell death |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Effect |
| Xenograft | MKN45 | 25 and 50 mg/kg | Oral (daily) | 5 weeks | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's effects on gastric cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound.
Materials:
-
Gastric cancer cell lines (e.g., MKN45, AGS, MGC803)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed gastric cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0 to 40 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Gastric cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 nM) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Gastric cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-p-STAT3 Ser727, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with this compound (e.g., 0 to 40 nM) for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).
Visualizations
Signaling Pathway of this compound in Gastric Cancer Cells
References
Application Notes and Protocols: Detection of p-STAT3 Inhibition by HP590 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Aberrant activation of the STAT3 signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3] Phosphorylation of STAT3 at Tyrosine 705 (Tyr705) is a critical step for its activation, leading to dimerization, nuclear translocation, and subsequent gene transcription.[4][5] HP590 is a novel and potent STAT3 inhibitor that uniquely targets the dual phosphorylation sites of STAT3 at both Tyr705 and Serine 727, effectively blocking its canonical and non-canonical activation.[2][6] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of STAT3 phosphorylation at Tyr705 in response to this compound treatment.
STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT pathway is a primary route for STAT3 activation.[7] Upon stimulation by cytokines or growth factors, such as Interleukin-6 (IL-6), cell surface receptors activate associated JAKs.[7][8] These kinases then phosphorylate STAT3 monomers at the Tyr705 residue.[7][8] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[7][8]
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Data: this compound Inhibition of p-STAT3
The following table represents hypothetical, yet expected, quantitative data from a Western blot experiment. Gastric cancer cells were treated with increasing concentrations of this compound for 24 hours. Cell lysates were then subjected to Western blot analysis to determine the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration | p-STAT3 (Tyr705) Relative Intensity | Total STAT3 Relative Intensity | Ratio (p-STAT3 / Total STAT3) |
| Vehicle Control | 0 µM | 1.00 | 1.02 | 0.98 |
| This compound | 10 nM | 0.65 | 0.99 | 0.66 |
| This compound | 50 nM | 0.21 | 1.01 | 0.21 |
| This compound | 100 nM | 0.08 | 0.98 | 0.08 |
Data is for illustrative purposes to demonstrate the expected outcome of the protocol.
Detailed Western Blot Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze p-STAT3 levels.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-STAT3.
Materials and Reagents
-
Cell Lines: Gastric cancer cell line (e.g., AGS, MKN-45) or other relevant cell line with active STAT3 signaling.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and this compound Treatment: a. Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11] b. Add ice-cold lysis buffer to the plates, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11] c. Incubate on ice for 30 minutes.[11] d. Centrifuge the lysates at ≥10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[11] e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations for all samples using lysis buffer.
-
SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10] b. Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: a. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10][12] b. Note: For total STAT3 and the loading control, separate blots can be run in parallel, or the same blot can be stripped and re-probed after initial imaging.
-
Washing and Secondary Antibody Incubation: a. Wash the membrane three times for 5-10 minutes each with TBST.[10] b. Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10][12]
-
Detection: a. Wash the membrane again three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): a. To probe for total STAT3 or a loading control on the same membrane, wash the blot and incubate with a stripping buffer to remove the primary and secondary antibodies. b. Re-block the membrane and repeat steps 7-9 with the next set of primary and secondary antibodies.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-STAT3 and total STAT3 band intensities to the loading control (e.g., β-actin) for each sample. c. Calculate the ratio of normalized p-STAT3 to normalized total STAT3 to determine the specific effect of this compound on STAT3 phosphorylation.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. mesoscale.com [mesoscale.com]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with HP590 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of HP590, a potent STAT3 inhibitor, on cell viability using the MTT assay. The provided protocols and data are intended for research purposes in drug discovery and development.
Introduction
This compound is a novel and potent orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It has demonstrated anti-proliferative activity and the ability to induce apoptosis in cancer cells, particularly gastric cancer.[1] this compound exerts its effect by inhibiting the phosphorylation of STAT3 at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727), which are crucial for its activation and subsequent downstream signaling.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] This assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[5]
Mechanism of Action: this compound and the STAT3 Signaling Pathway
The STAT3 signaling pathway plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[4] In many cancers, this pathway is constitutively activated, promoting tumor growth and progression. The pathway is typically activated by cytokines and growth factors that bind to their respective receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at Tyr705. This phosphorylation event causes STAT3 to form homodimers, translocate to the nucleus, and act as a transcription factor for genes involved in cell survival and proliferation, such as c-Myc and cyclin D1.[1] Phosphorylation at Ser727 is also important for the full transcriptional activity of STAT3.
This compound acts as a dual inhibitor, preventing the phosphorylation of STAT3 at both Tyr705 and Ser727.[2][3] This dual inhibition effectively blocks the canonical and noncanonical activation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis in cancer cells.
STAT3 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the STAT3 signaling pathway.
Data Presentation
The following table summarizes representative data from an MTT assay assessing the viability of a hypothetical cancer cell line treated with various concentrations of this compound for 48 hours. The data demonstrates a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that gives a half-maximal response.[8] For this compound, IC50 values in the low nanomolar range have been reported for gastric cancer cell lines.[1]
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 5 | 0.85 ± 0.05 | 68% |
| 10 | 0.63 ± 0.04 | 50.4% |
| 20 | 0.40 ± 0.03 | 32% |
| 50 | 0.20 ± 0.02 | 16% |
| 100 | 0.10 ± 0.01 | 8% |
Note: This table presents illustrative data. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MKN45, AGS, MGC803 gastric cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing HP590 in Combination Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP590 is a novel, potent, and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It uniquely targets both the canonical (p-Tyr705) and non-canonical (p-Ser727) phosphorylation of STAT3, leading to the suppression of its downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[1][2] Preclinical studies have demonstrated its anti-proliferative and apoptotic effects in various cancer cell lines, particularly gastric cancer.[3][4] While this compound shows promise as a monotherapy, its potential to synergize with conventional chemotherapy agents to enhance anti-tumor efficacy and overcome drug resistance is a critical area of investigation.
These application notes provide a comprehensive overview of the rationale and proposed protocols for evaluating this compound in combination with standard-of-care chemotherapy agents such as cisplatin, paclitaxel, and doxorubicin.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the phosphorylation of STAT3 at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[1] This dual inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes crucial for tumor progression, including c-Myc and Cyclin D1.[3]
Caption: this compound inhibits STAT3 signaling by blocking Tyr705/Ser727 phosphorylation.
Rationale for Combination Therapy
The STAT3 signaling pathway is a key driver of resistance to various chemotherapy agents. Constitutive activation of STAT3 can promote the expression of anti-apoptotic proteins, enhance DNA repair mechanisms, and support the cancer stem cell phenotype, all of which contribute to reduced treatment efficacy. By inhibiting STAT3 with this compound, cancer cells may be re-sensitized to the cytotoxic effects of conventional chemotherapy. Preclinical studies with other STAT3 inhibitors have demonstrated synergistic anti-tumor effects when combined with agents like cisplatin and doxorubicin.
Preclinical Data for this compound (Monotherapy)
The following tables summarize the reported in vitro and in vivo activity of this compound as a single agent in gastric cancer models.
Table 1: In Vitro Activity of this compound in Gastric Cancer Cell Lines [3]
| Cell Line | IC50 (nM, 72h) |
| MKN45 | 9.3 |
| AGS | 13.5 |
| MGC803 | 8.7 |
Table 2: In Vivo Activity of this compound in MKN45 Xenograft Model [3]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 25 mg/kg, oral, daily | Concentration-dependent |
| This compound | 50 mg/kg, oral, daily | Significant inhibition |
Proposed Experimental Protocols for Combination Studies
The following protocols are proposed for evaluating the synergistic potential of this compound with standard chemotherapy agents. These are general guidelines and should be optimized for specific cell lines and experimental conditions.
In Vitro Synergy Assessment
Objective: To determine if this compound enhances the cytotoxic effects of cisplatin, paclitaxel, or doxorubicin in cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound combination therapy.
a. Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and the chosen chemotherapy agent (e.g., cisplatin, paclitaxel, or doxorubicin) for 48-72 hours. Include single-agent and vehicle controls.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the Combination Index (CI) using CompuSyn software to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
b. Apoptosis (Annexin V/PI) Assay
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V staining) and membrane integrity (Propidium Iodide staining).
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound, chemotherapy agent, or the combination at predetermined synergistic concentrations for 24-48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
c. Western Blot Analysis
-
Principle: To confirm the mechanism of action by assessing the phosphorylation status of STAT3 and the expression of downstream targets and apoptosis-related proteins.
-
Protocol:
-
Treat cells with this compound, chemotherapy agent, or the combination for the desired time points.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, c-Myc, Cyclin D1, cleaved PARP, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Synergy Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Caption: Workflow for in vivo evaluation of this compound combination therapy.
-
Protocol:
-
Subcutaneously implant a suitable cancer cell line (e.g., MKN45 for gastric cancer) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 25-50 mg/kg, oral, daily)
-
Chemotherapy agent alone (e.g., cisplatin 3 mg/kg, i.p., weekly)
-
This compound in combination with the chemotherapy agent
-
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis (e.g., H&E, Ki-67, TUNEL), and Western blot analysis of key signaling proteins.
-
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo experiments should be summarized in tables and graphs for clear comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences. For in vivo studies, tumor growth inhibition (TGI) should be calculated to quantify the efficacy of the combination therapy compared to monotherapies.
Table 3: Proposed In Vitro Combination Study Data Summary
| Treatment | Concentration | % Cell Viability (Mean ± SD) | % Apoptosis (Mean ± SD) | Combination Index (CI) |
| Vehicle | - | 100 | - | |
| This compound | X nM | - | ||
| Chemo Agent | Y µM | - | ||
| This compound + Chemo | X nM + Y µM |
Table 4: Proposed In Vivo Combination Study Data Summary
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | - | ||
| This compound | |||
| Chemo Agent | |||
| This compound + Chemo |
Conclusion
The dual inhibition of STAT3 phosphorylation by this compound presents a promising strategy to enhance the efficacy of conventional chemotherapy. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in combination with agents like cisplatin, paclitaxel, and doxorubicin. Successful demonstration of synergy in these preclinical models would provide a strong rationale for the clinical development of this compound as part of combination regimens for the treatment of various cancers.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Application Notes: Immunohistochemical Analysis of p-STAT3 in Tumor Tissues Following HP590 Treatment
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal cellular signaling, STAT3 activation is a transient process. However, aberrant and persistent activation of STAT3 is a common feature in a wide array of human cancers, including gastric cancer, and is often associated with poor prognosis.[1][2] This constitutive activation drives the expression of genes that promote tumor growth, metastasis, and chemoresistance.[3][4][5]
The activation of STAT3 is mediated through phosphorylation at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[6][7] Phosphorylation at Tyr705, typically by Janus kinases (JAKs) or other receptor tyrosine kinases, is essential for STAT3 dimerization, nuclear translocation, and its function as a transcription factor.[8] Phosphorylation at Ser727 is also crucial for the maximal transcriptional activity of STAT3.
HP590 is a novel, potent, and orally bioavailable small molecule inhibitor that uniquely targets the dual phosphorylation of STAT3 at both Tyr705 and Ser727.[6][7][9] By selectively binding to the SH2 domain of STAT3, this compound effectively blocks both its canonical and non-canonical activation pathways, leading to the inhibition of tumor growth.[6][10] These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of phosphorylated STAT3 (p-STAT3) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft models treated with this compound. This method is essential for verifying the in-vivo efficacy of this compound and correlating its anti-tumor activity with the inhibition of the STAT3 signaling pathway.
STAT3 Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway and the inhibitory action of this compound. Cytokines or growth factors bind to their respective receptors, leading to the activation of associated kinases like JAK. These kinases then phosphorylate STAT3 at Tyr705, promoting its dimerization and translocation to the nucleus to regulate gene expression. This compound inhibits this process by preventing STAT3 phosphorylation.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylated transducer and activator of transcription-3 (pSTAT3) immunohistochemical expression in paired primary and metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 10. JMCï¼æ°åSTAT3æå¶åthis compoundï¼å£æå¯¹èçææ--çå½ç»çº¬ [biovip.com]
Troubleshooting & Optimization
HP590 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
Welcome to the technical support center for HP590. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on overcoming solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It uniquely targets both the canonical and noncanonical STAT3 signaling pathways by inhibiting the phosphorylation of STAT3 at both tyrosine 705 (p-Tyr705) and serine 727 (p-Ser727).[2][3][4] By blocking STAT3 activation, this compound can inhibit the expression of downstream target genes like c-Myc and cyclin D1, reduce IL-6-mediated STAT3 nuclear translocation, and induce apoptosis in cancer cells.[1] It has shown anti-proliferative activity against gastric cancer cells both in vitro and in vivo.[1][2][5]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Weight | 590.52 g/mol [1] |
| Formula | C₂₉H₂₄F₆N₄O₃[1] |
| Appearance | White to light yellow solid[1] |
| CAS Number | 2971855-37-3[1] |
Q3: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue due to the hydrophobic nature of this compound. The compound is poorly soluble in aqueous solutions. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the solubility limit of this compound in the final solution is often exceeded, leading to precipitation.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in 100% DMSO.[1] this compound is soluble in DMSO at a concentration of 5 mg/mL (8.47 mM).[1][6] To aid dissolution, ultrasonic treatment, gentle warming, and heating to 60°C can be employed.[1][6] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1]
Q5: How should I store the this compound stock solution?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][6] Ensure the container is sealed to protect from moisture and light.[1]
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous media.
-
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to keep the compound dissolved.
-
Solution Workflow:
Troubleshooting workflow for resolving precipitation.
Issue 2: Inconsistent results in cell-based assays.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.
-
Solution:
-
Visual Confirmation: Before adding the final dilution to your cells, visually inspect the medium for any signs of precipitation.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help dissolve any micro-precipitates.
-
Serial Dilutions: Prepare serial dilutions in your final aqueous medium to ensure homogeneity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 5 mg/mL.[1]
-
To facilitate dissolution, vortex the solution and use an ultrasonic water bath.[1] Gentle warming (up to 60°C) can also be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Formulation for In Vivo Oral Administration (Clear Solution)
This protocol yields a clear solution with a solubility of at least 0.5 mg/mL (0.85 mM).[1][6]
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% saline to reach the final volume and mix well.[1][6]
Protocol 3: Formulation for In Vivo Administration (Suspension)
This protocol results in a suspended solution at 0.5 mg/mL (0.85 mM) and may require sonication.[1][6]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Use an ultrasonic bath if necessary to achieve a uniform suspension.[1]
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway. The diagram below illustrates the key steps in this pathway and where this compound acts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. immunomart.com [immunomart.com]
Technical Support Center: Optimizing HP590 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of the STAT3 inhibitor, HP590. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It uniquely targets both phosphorylation sites of STAT3, Tyrosine 705 (p-Tyr705) and Serine 727 (p-Ser727), which are crucial for its activation and function in promoting cancer cell proliferation and survival.[3] By inhibiting STAT3, this compound has been shown to induce apoptosis and suppress the growth of cancer cells, particularly in gastric cancer models.[1][3]
Q2: What are the known on-target effects of this compound?
A2: In preclinical studies, this compound has demonstrated several on-target effects consistent with STAT3 inhibition. These include:
-
Inhibition of STAT3 Phosphorylation: this compound effectively blocks the phosphorylation of both Tyr705 and Ser727 residues on STAT3.[3]
-
Downregulation of STAT3 Target Genes: It suppresses the expression of downstream genes regulated by STAT3, such as c-Myc and Cyclin D1.[1]
-
Anti-proliferative Activity: this compound has been shown to inhibit the growth of various cancer cell lines.[1]
-
Induction of Apoptosis: The inhibitor can trigger programmed cell death in cancer cells that are dependent on STAT3 signaling.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective STAT3 inhibitor, like many kinase inhibitors, it has the potential for off-target effects.[4] Specific kinome-wide selectivity data for this compound is not extensively available in the public domain. However, off-target binding to other kinases or proteins with similar ATP-binding pockets is a possibility and a critical consideration for experimental design. Unintended off-target effects can lead to cellular toxicity or confounding experimental results.[4] It is highly recommended to perform a kinase selectivity profile to identify potential off-target interactions in your experimental system.
Q4: How can I determine the optimal dosage of this compound for my experiments?
A4: The optimal dosage of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. A systematic approach is recommended:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for STAT3 phosphorylation inhibition and for a functional endpoint like cell viability.
-
Time-Course Experiment: Evaluate the duration of STAT3 inhibition at a given concentration to determine the optimal treatment time.
-
Assess Off-Target Effects: Concurrently, monitor for signs of cellular toxicity or phenotypes inconsistent with STAT3 inhibition, which might indicate off-target effects.
Q5: What are some common issues when working with STAT3 inhibitors like this compound?
A5: Researchers may encounter several challenges, including:
-
Inhibitor Instability: Small molecule inhibitors can be unstable in solution over time. It is crucial to follow the manufacturer's instructions for storage and handling.
-
Poor Cellular Permeability: While this compound is orally active, its permeability can vary between different cell lines.[5][6]
-
Paradoxical STAT3 Activation: In some contexts, inhibition of certain signaling pathways can lead to feedback activation of STAT3.[7]
-
Off-Target Toxicity: At higher concentrations, off-target effects can lead to cytotoxicity that is not related to STAT3 inhibition.[8]
Troubleshooting Guides
Issue 1: High Cell Death Observed at Concentrations That Do Not Fully Inhibit STAT3
-
Possible Cause: This may be due to off-target toxicity. The inhibitor could be affecting other essential cellular kinases or proteins at concentrations lower than that required for complete STAT3 inhibition.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Use a service like KINOMEscan® to identify other kinases that this compound may be inhibiting.
-
Dose-Response for Cell Viability vs. p-STAT3 Inhibition: Generate parallel dose-response curves for cell viability (using an MTT assay) and p-STAT3 levels (using Western blotting). If significant cell death occurs at concentrations where p-STAT3 is still present, off-target effects are likely.
-
Use a Structurally Different STAT3 Inhibitor: If another STAT3 inhibitor with a different chemical scaffold does not produce the same level of toxicity at equivalent on-target inhibition, it further suggests your initial observations are due to off-target effects of this compound.
-
Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation
-
Possible Cause 1: Inhibitor Instability. this compound solution may have degraded.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Poor Cellular Permeability. The inhibitor may not be efficiently entering the cells.
-
Troubleshooting Steps:
-
Increase the incubation time to allow for greater cellular uptake.
-
Ensure the final DMSO concentration in your cell culture media is not exceeding a non-toxic level (typically <0.5%).
-
Consider using a cell line with known permeability to similar small molecules for comparison.
-
-
-
Possible Cause 3: High Protein Binding. The inhibitor may be binding to serum proteins in the culture medium, reducing its effective concentration.
-
Troubleshooting Steps:
-
Perform experiments in serum-free or low-serum media for the duration of the inhibitor treatment, if your cell line can tolerate it.
-
-
Issue 3: Unexpected Increase in STAT3 Phosphorylation After Treatment
-
Possible Cause: Paradoxical STAT3 Activation. Inhibition of other signaling pathways by this compound (as an off-target effect) could trigger a feedback loop that leads to the activation of STAT3.[7]
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze p-STAT3 levels at various time points after this compound addition (e.g., 1, 6, 12, 24 hours). A transient decrease followed by an increase could indicate a feedback mechanism.
-
Investigate Upstream Kinases: Use Western blotting to examine the phosphorylation status of kinases known to be upstream of STAT3 (e.g., JAK2, EGFR, Src) to see if they are being activated.
-
Combine with an Upstream Inhibitor: If an upstream kinase is activated, try co-treating with a specific inhibitor for that kinase to see if it abrogates the paradoxical STAT3 activation.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Lines | IC50 / Concentration | Reference |
| STAT3 Luciferase Activity | - | 27.8 nM | [1] |
| ATP Inhibition | - | 24.7 nM | [1] |
| Anti-proliferative Activity | MKN45, AGS, MGC803 | 9.3, 13.5, and 8.7 nM, respectively | [1] |
| Inhibition of p-STAT3 (Tyr705 & Ser727) | Gastric Cancer Cells | Complete inhibition at 40 nM | [1] |
| Induction of Apoptosis | MKN45, AGS | Effective at 5-20 nM (48h) | [1] |
Table 2: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Model
| Dosage | Schedule | Outcome | Reference |
| 25 and 50 mg/kg | Oral administration, once daily for 5 weeks | Inhibition of tumor growth, inhibition of STAT3 phosphorylation, no significant weight loss or organ damage | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To quantify the inhibition of STAT3 phosphorylation by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-p-STAT3 Ser727, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-permeable Stat3 SH2 Domain Mimetic Inhibits Stat3 Activation and Induces Antitumor Cell Effects in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to address HP590 instability in long-term storage
This technical support center provides guidance on addressing the instability of the STAT3 inhibitor, HP590, during long-term storage. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in maintaining the integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C, sealed tightly in a container to protect it from moisture and light.[1] Following these conditions helps to minimize degradation and maintain the compound's stability.
Q2: How should I store this compound in a solvent?
A2: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The container should be sealed to prevent solvent evaporation and exposure to moisture and light.[1] It is crucial to use a high-purity, anhydrous solvent suitable for long-term storage.
Q3: What solvents are compatible with this compound for long-term storage?
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
A4: It is generally not recommended to subject solutions of complex organic molecules to multiple freeze-thaw cycles, as this can accelerate degradation. For stock solutions, it is best practice to aliquot them into smaller, single-use volumes to avoid repeated temperature changes.
Q5: What are the potential signs of this compound degradation?
A5: Signs of degradation can include a change in the physical appearance of the solid (e.g., color change, clumping), the appearance of new peaks or a decrease in the main peak area in analytical chromatograms (e.g., HPLC), and a loss of biological activity in your experiments.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Biological Assay
If you observe a significant decrease or complete loss of this compound's inhibitory activity, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting loss of this compound activity.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
If you detect additional peaks in your HPLC chromatogram that were not present in the initial analysis of this compound, it may indicate the presence of degradation products or impurities.
Recommended Action:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks. This can provide clues as to their identity (e.g., hydrolysis product, oxide).
-
Perform Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies on a small sample of this compound. This involves exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to intentionally induce degradation and then analyzing the resulting mixture by HPLC or LC-MS.
-
Hypothesize Degradation Pathways: Based on the chemical structure of this compound, certain functional groups may be more susceptible to degradation.
Caption: Potential degradation pathways of this compound based on its chemical structure.
Quantitative Data Summary
While specific quantitative data on this compound degradation is not publicly available, the following table summarizes the general storage recommendations.
| Compound Form | Storage Temperature | Duration | Protective Measures |
| Solid | 4°C | Long-term | Sealed, protect from light and moisture |
| In Solvent | -20°C | Up to 1 month | Sealed, protect from light and moisture |
| In Solvent | -80°C | Up to 6 months | Sealed, protect from light and moisture |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Solution
This protocol outlines a general method for assessing the long-term stability of an this compound stock solution.
References
Interpreting unexpected results in HP590 cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HP590 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the origin and cell type of the this compound cell line?
The this compound cell line is a hypothetical human cancer cell line utilized in research for drug screening and cellular pathway analysis. As a model system, it is presumed to be an adherent epithelial cell line derived from a solid tumor.
Q2: What are the recommended culture conditions for this compound cells?
For optimal growth and health, this compound cells should be cultured in a complete growth medium, such as DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to subculture the cells when they reach 80-90% confluency to maintain exponential growth and prevent contact inhibition-induced changes in cellular signaling.[1]
Q3: How can I ensure the reproducibility of my this compound cell-based assays?
Reproducibility in cell-based assays is critical for reliable data.[2] Key factors to control include using a consistent cell passage number, maintaining a standardized seeding density, ensuring uniform incubation times, and minimizing variability in reagent preparation and addition.[3] Regular testing for mycoplasma contamination is also essential.[2]
Troubleshooting Guide
Unexpected results can arise from various factors in cell-based assays. The following table summarizes common issues, their potential causes, and recommended solutions.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Use an automated cell dispenser or a multichannel pipette for seeding.- Fill the outer wells of the plate with sterile PBS or media to minimize evaporation.- Ensure proper mixing of reagents and consistent pipetting technique. |
| No or Weak Signal | - Low cell number- Inactive compound or incorrect concentration- Reagent degradation- Incorrect instrument settings | - Optimize cell seeding density.- Verify the concentration and activity of the test compound.- Check the expiration dates and storage conditions of all reagents.- Confirm that the correct filters and gain settings are used on the plate reader. |
| High Background Signal | - Contamination (mycoplasma, bacteria, yeast)- Autofluorescence of the compound- Assay reagents are not optimized | - Regularly test for and discard contaminated cell cultures.- Run a control plate with the compound in cell-free media to measure autofluorescence.- Optimize reagent concentrations and incubation times. |
| Inconsistent Results Between Experiments | - Variation in cell passage number- Different lots of serum or reagents- Changes in incubation conditions | - Use cells within a defined passage number range for all experiments.- Test new lots of serum and critical reagents before use in large-scale experiments.- Ensure consistent temperature and CO2 levels in the incubator. |
Experimental Protocols
General Protocol for a this compound Cell-Based Viability Assay
This protocol outlines a typical workflow for assessing cell viability in this compound cells using a commercially available ATP-based luminescence assay.
-
Cell Seeding:
-
Harvest this compound cells during the exponential growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in the complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO).
-
Add the desired final concentration of the compound to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a crucial pathway often dysregulated in cancer and a common target for drug discovery studies in cell lines like this compound.
References
Technical Support Center: Overcoming HP590 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the STAT3 inhibitor, HP590.
I. FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by targeting both the canonical and non-canonical activation of STAT3 through the inhibition of phosphorylation at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[1] Activated STAT3 acts as a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound effectively blocks the downstream signaling cascade, leading to reduced expression of target genes such as c-Myc and cyclin D1, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in various cancer cell lines, particularly in gastric cancer. Published studies have reported its efficacy in cell lines such as MKN45, AGS, and MGC803.[1]
Q3: What are the potential mechanisms by which cancer cells can develop resistance to this compound or other STAT3 inhibitors?
While specific resistance mechanisms to this compound are still under investigation, resistance to STAT3 inhibitors can arise through several general mechanisms observed with other targeted therapies:
-
Feedback Activation of STAT3: Cancer cells can develop a feedback loop where the inhibition of one signaling pathway leads to the compensatory activation of another pathway that re-activates STAT3. For instance, inhibition of receptor tyrosine kinases (RTKs) or the MEK pathway can sometimes lead to an autocrine activation of STAT3 through kinases like FGFR and JAK.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent their dependency on STAT3 for survival and proliferation. The RAS/MAPK pathway is a common bypass route that can be upregulated to promote cell growth despite STAT3 inhibition.[2]
-
Upregulation of Anti-Apoptotic Proteins: STAT3 regulates the expression of several anti-apoptotic proteins, such as Bcl-2 and survivin. Resistant cells might upregulate these proteins through STAT3-independent mechanisms to evade apoptosis.
-
Epithelial-to-Mesenchymal Transition (EMT): STAT3 is implicated in promoting EMT, a process that enhances cell motility, invasion, and drug resistance. Cells undergoing EMT may exhibit reduced sensitivity to STAT3 inhibitors.[2]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy.
II. Troubleshooting Guide: Addressing Reduced this compound Efficacy
This guide provides a structured approach to troubleshooting experiments where cancer cell lines show reduced sensitivity or acquired resistance to this compound.
Problem: Decreased or no significant reduction in cell viability upon this compound treatment.
| Possible Cause | Suggested Solution |
| 1. Suboptimal this compound Concentration or Activity | - Verify this compound integrity: Ensure the compound has been stored correctly (protected from light and moisture) and prepare fresh stock solutions. - Perform a dose-response curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to ensure you are using an effective concentration range. |
| 2. Intrinsic Resistance of the Cell Line | - Assess baseline STAT3 activation: Use Western blotting to determine the basal levels of phosphorylated STAT3 (p-STAT3 Tyr705 and p-STAT3 Ser727) in your untreated cells. Cell lines with low baseline STAT3 activation may not be sensitive to this compound. - Consider alternative inhibitors: If STAT3 is not the primary driver of proliferation in your cell line, explore inhibitors targeting other key signaling pathways. |
| 3. Acquired Resistance to this compound | - Generate and characterize resistant cell lines: Develop a resistant cell line by continuous exposure to increasing concentrations of this compound. Compare the IC50 of the resistant line to the parental line. - Investigate resistance mechanisms: Use techniques like Western blotting and RT-PCR to analyze the expression and activation of proteins in bypass pathways (e.g., RAS/MAPK, PI3K/Akt) and the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). |
| 4. Experimental Variability | - Optimize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth media composition. - Standardize assay protocols: Follow a consistent protocol for cell treatment and viability assays to minimize variability between experiments. |
III. Quantitative Data Summary
While specific quantitative data for this compound-resistant cell lines is not yet widely available in the public domain, the following tables provide representative data for other STAT3 inhibitors in sensitive versus resistant cancer cell lines. This data can serve as a benchmark for your own experiments.
Table 1: Representative IC50 Values for a STAT3 Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| HNSCC Cell Line | STAT3 Decoy | 5-11 nM | Not Applicable (Intrinsic) | - |
| Bladder Cancer (T24) | STAT3 Decoy | 3.9 nM | 2.8 - 4.7 nM (Acquired) | ~0.7 - 1.2 |
| NSCLC (H460) | AZD6244 (MEK Inhibitor) | >50 µM | <1 µM (with STAT3i) | >50 |
| Prostate Cancer (LNCaP-s17) | Enzalutamide | Sensitive | Resistant (with IL-6) | Not specified |
HNSCC: Head and Neck Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Cancer; STAT3i: STAT3 inhibitor. Data is illustrative and compiled from various sources.[3][4]
Table 2: Representative Data on Synergistic Effects of STAT3 Inhibitors with Other Anticancer Agents
| Cancer Type | STAT3 Inhibitor | Combination Agent | Effect |
| Melanoma | STAT3 inhibitor | Immune Checkpoint Inhibitor (ICI) | Increased response in ICI-resistant tumors.[2] |
| BRAF-mutant Melanoma | STAT3 inhibitor | PD-1 Inhibitor | Overcomes drug resistance.[2] |
| Pancreatic Ductal Adenocarcinoma | STAT3 inhibitor | MEK Inhibitor + Nivolumab | Overcomes ICI resistance.[2] |
| Osteosarcoma | SBT-100 (STAT3 inhibitor) | Doxorubicin | Significantly suppressed tumor growth and increased survival in xenograft models. |
| Prostate Cancer | AG490 (JAK2/STAT3 inhibitor) | Enzalutamide | Reversed enzalutamide resistance and induced apoptosis.[3] |
IV. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
C. Western Blotting for Phosphorylated STAT3
This protocol is for assessing the inhibition of STAT3 phosphorylation by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
D. RT-PCR for c-Myc and Cyclin D1
This protocol is for measuring the effect of this compound on the expression of STAT3 target genes.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for c-Myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
V. Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action on the STAT3 Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
Diagram 2: Potential Mechanisms of Resistance to STAT3 Inhibition
Caption: Cancer cells can evade STAT3 inhibition via multiple mechanisms.
Diagram 3: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for developing and analyzing this compound-resistant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of phenotype dynamics during cancer drug resistance evolution using genetic barcoding - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing HP590 powder
Welcome to the technical support center for HP590 powder, a potent STAT3 inhibitor for research use. This guide provides best practices for handling, storage, and experimental use of this compound, along with troubleshooting advice to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally active, novel, and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by inhibiting the phosphorylation of STAT3 at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727), which are crucial for its activation.[2][3][4] By blocking STAT3 activation, this compound prevents its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and apoptosis.[1][5]
2. What is the appearance of this compound powder?
This compound is a solid that appears white to light yellow in color.[1][6]
3. What are the recommended storage conditions for this compound powder and its stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | 4°C | 2 years | Store in a sealed container, away from moisture and light. |
| -20°C | 3 years | Store in a sealed container, away from moisture and light. | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed, away from moisture and light.[1] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed, away from moisture and light.[1] |
4. What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Respiratory Protection: A NIOSH-approved respirator or dust mask.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).
-
Body Protection: A lab coat or protective clothing to cover your skin.
5. How should I dispose of this compound waste?
Unused this compound powder and solutions should be treated as chemical waste.[7] Dispose of this waste in designated hazardous waste containers according to your institution's and local regulations.[7][8] Do not dispose of it down the drain or in the regular trash.
Experimental Protocols
Reconstitution of this compound Powder and Preparation of Stock Solution
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure optimal solubility.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of fresh DMSO to the this compound powder to achieve the desired stock concentration (e.g., 5 mg/mL).[1]
-
Mixing: Vortex the solution thoroughly. Gentle warming to 60°C and sonication can be used to aid dissolution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes and store at -20°C or -80°C.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 5. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mntap.umn.edu [mntap.umn.edu]
- 8. Hazardous waste identification and management | Minnesota Pollution Control Agency [pca.state.mn.us]
How to confirm STAT3 inhibition by HP590 is specific
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the specificity of STAT3 inhibition by HP590.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] It exhibits a dual inhibitory mechanism, targeting the phosphorylation of STAT3 at two key residues: Tyrosine 705 (p-Tyr705) and Serine 727 (p-Ser727).[1][2] This dual inhibition disrupts both the canonical and non-canonical STAT3 signaling pathways, which are often aberrantly activated in various cancers and other diseases.[1][2][3]
Q2: How can I be sure that the observed effects in my experiment are due to specific inhibition of STAT3 by this compound?
Confirming the on-target specificity of any inhibitor is crucial for the correct interpretation of experimental results. For this compound, a multi-faceted approach involving both biochemical and cell-based assays is recommended. This involves directly assessing the inhibitor's effect on STAT3 activity and phosphorylation, evaluating its selectivity against other homologous proteins, and observing the impact on downstream STAT3 target genes.
Troubleshooting Guides
Issue: Ambiguous results from initial cell viability or phenotypic assays.
When initial experiments yield unclear results, it is essential to perform a series of validation experiments to confirm that the observed phenotype is a direct consequence of STAT3 inhibition by this compound. The following table outlines key experiments, expected outcomes, and potential pitfalls.
| Experimental Approach | Objective | Expected Outcome with this compound | Potential Pitfalls & Troubleshooting |
| Western Blotting | To directly measure the phosphorylation status of STAT3. | Dose-dependent decrease in p-STAT3 (Tyr705) and p-STAT3 (Ser727) levels. No significant change in total STAT3 levels. | - Poor antibody quality: Validate antibodies with positive and negative controls. - Suboptimal lysis buffer: Use a buffer containing phosphatase and protease inhibitors. - Incorrect timing: Perform a time-course experiment to determine the optimal incubation time with this compound. |
| STAT3 Reporter Assay | To quantify the transcriptional activity of STAT3. | Dose-dependent decrease in luciferase activity in cells transfected with a STAT3-responsive reporter construct. | - Low transfection efficiency: Optimize transfection protocol for the specific cell line. - Off-target effects on the reporter itself: Use a control reporter vector to check for non-specific effects. |
| Selectivity Profiling | To assess the specificity of this compound against other kinases and STAT family members. | Minimal inhibition of other kinases, particularly those upstream of STAT3, and low to no binding to other STAT proteins (e.g., STAT1, STAT5). | - In-house assays may not be comprehensive: Consider using commercial kinome profiling services for a broad assessment.[1][5][6] |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to STAT3 in a cellular context. | Increased thermal stability of STAT3 in the presence of this compound, resulting in a shift of the melting curve.[4][7][8] | - Protein abundance is too low for detection: Overexpression of tagged STAT3 may be necessary. - Suboptimal heating conditions: Titrate the temperature range to accurately determine the melting point. |
| Downstream Target Gene Expression Analysis (qPCR/Western Blot) | To confirm the functional consequence of STAT3 inhibition. | Decreased expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-xL).[4][9] | - Cell line-specific gene regulation: Confirm the STAT3-dependency of the chosen target genes in your specific cell model. - Indirect effects: Ensure the observed changes are not due to off-target effects by correlating with direct STAT3 inhibition data. |
| Rescue Experiments | To demonstrate that the observed phenotype is specifically due to STAT3 inhibition. | Expression of a constitutively active form of STAT3 should rescue the phenotypic effects of this compound treatment. | - Inefficient expression of the rescue construct: Verify the expression of the constitutively active STAT3. - Dominant negative effects of the inhibitor: This is less likely with a direct binding inhibitor but should be considered. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total STAT3
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and Ser727, and total STAT3 in cell lysates following treatment with this compound.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[9][10][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signals to the total STAT3 or loading control signal.
Protocol 2: STAT3 Luciferase Reporter Assay
Objective: To quantitatively measure the effect of this compound on the transcriptional activity of STAT3.
Methodology:
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[12][13][14][15]
-
Cell Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound and a positive control (e.g., IL-6 to stimulate STAT3 activity).
-
Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in STAT3 transcriptional activity relative to the vehicle-treated control.
Visualizing Key Concepts
To aid in understanding the experimental logic and pathways involved, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the points of inhibition by this compound.
Caption: Experimental workflow to confirm the specificity of this compound.
Caption: Logical framework for control experiments to validate specificity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3.4. Reporter Assay [bio-protocol.org]
- 13. biocompare.com [biocompare.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Ensuring the Integrity of Your Cell Line Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues of cell line contamination and misidentification that can significantly impact experimental results. While the initial query concerned the "HP590" cell line, the principles and protocols outlined here are universally applicable and essential for maintaining the integrity of any cell culture work.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent or unexpected. Could cell line contamination be the cause?
A: Yes, inconsistent or unexpected results are a primary indicator of potential cell line contamination or misidentification. Contamination can alter the fundamental biology of your cells, leading to unreliable and irreproducible data.[1][2][3] Common sources of contamination include other cell lines, microorganisms (like bacteria, fungi, and yeast), and mycoplasma.[4][5]
Q2: What are the most common types of cell line contamination?
A: The most prevalent issues are:
-
Cross-contamination with other cell lines: Aggressive and fast-growing cell lines like HeLa can easily overtake other cultures.[6][7][8]
-
Microbial contamination: Bacteria, yeast, and fungi can be introduced through lapses in aseptic technique.[1][4][5]
-
Mycoplasma contamination: This is a particularly insidious form of contamination as it is often not visible by standard microscopy but can significantly alter cell physiology and gene expression.[5][9] It is estimated that 5% to 35% of all cell cultures may be contaminated with mycoplasma.[5]
Q3: How can I be sure that the cell line I'm working with is authentic?
A: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[10][11][12][13] This technique generates a unique DNA fingerprint for a given cell line, which can be compared against reference databases to confirm its identity.[3][13] For non-human cell lines, methods like CO1 DNA barcoding can be used.[14] It is crucial to obtain cell lines from reputable cell banks that provide authentication certificates.[15][16]
Q4: How often should I test my cell lines for contamination?
A: Regular testing is critical for maintaining the integrity of your research.
-
Authentication (STR Profiling): Test upon receipt of a new cell line, before freezing a new cell bank, and at regular intervals (e.g., every 2 months of active culturing) to ensure the line has not been contaminated.[10][15]
-
Mycoplasma Testing: Perform monthly checks on all actively growing cultures.[11]
-
Microbial Contamination: Visually inspect your cultures daily for any signs of turbidity, color change in the medium, or visible microorganisms.[4]
Q5: I suspect my culture is contaminated. What should I do?
A: Immediately isolate the suspected culture to prevent cross-contamination to other cell lines.[4][17] Do not use the cells for any further experiments. Your next steps will depend on the type of contamination. For microbial contamination, it is often best to discard the culture. For precious or irreplaceable cultures, decontamination protocols can be attempted, but their success is not guaranteed.[4] For suspected cross-contamination, perform STR profiling to confirm.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential cell line contamination issues.
Table 1: Common Issues, Potential Causes, and Recommended Actions
| Observed Issue | Potential Cause | Recommended Action |
| Sudden change in cell morphology | Cross-contamination with another cell line; Mycoplasma contamination; Chemical contamination.[2][9] | 1. Isolate the culture immediately. 2. Perform STR profiling to check for cross-contamination. 3. Test for mycoplasma. 4. Review recent changes in media or reagents. |
| Decreased cell proliferation or viability | Mycoplasma contamination; Microbial contamination; Suboptimal culture conditions (e.g., wrong media, serum quality).[1] | 1. Test for mycoplasma. 2. Visually inspect for microbial contamination. 3. Verify the correct media and supplements are being used. 4. Start a new vial of cells from a trusted, authenticated stock. |
| Unexpected drug response or protein expression | Cell line misidentification; Mycoplasma contamination altering cellular pathways.[2] | 1. Authenticate the cell line using STR profiling. 2. Test for mycoplasma. |
| Culture medium becomes cloudy or changes color rapidly | Bacterial or yeast contamination.[4][5] | 1. Immediately discard the contaminated culture. 2. Thoroughly decontaminate the incubator and biosafety cabinet. 3. Review aseptic techniques with all lab personnel. |
| Filamentous structures observed in the culture | Fungal (mold) contamination.[4] | 1. Discard the contaminated culture immediately. 2. Decontaminate the entire work area, including incubators and biosafety cabinets. |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
Objective: To generate a unique DNA profile of a human cell line to confirm its identity.[11][12][18]
Methodology:
-
Sample Preparation:
-
Collect a cell pellet of at least 1 x 10^6 cells.
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
PCR Amplification:
-
Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products by size using capillary electrophoresis.[11]
-
-
Data Analysis:
-
Determine the size of the fragments for each STR locus.
-
Compare the resulting STR profile to the reference profile of the expected cell line from a database such as the ATCC or DSMZ.
-
A match of ≥80% indicates that the cell lines are related. A match of 100% is expected for the same cell line.
-
Protocol 2: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.[19][20]
Methodology:
-
Sample Preparation:
-
Culture cells to a high density without changing the medium for at least 3-5 days to allow for mycoplasma accumulation.[21]
-
Collect 1 mL of the cell culture supernatant.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube. This is your test sample.
-
-
PCR:
-
Use a commercially available mycoplasma detection PCR kit. These kits typically contain primers that target conserved regions of the mycoplasma genome.[20]
-
Set up the PCR reaction according to the manufacturer's instructions, including positive and negative controls.
-
Run the PCR program in a thermal cycler.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis or, for quantitative PCR (qPCR), by analyzing the amplification plot.[20]
-
The presence of a band of the correct size (for conventional PCR) or an amplification signal (for qPCR) in the test sample indicates mycoplasma contamination.
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving suspected cell line contamination.
Caption: The sequential workflow for authenticating a human cell line using STR profiling.
Caption: Critical control points for preventing cell line contamination in a typical workflow.
References
- 1. cephamls.com [cephamls.com]
- 2. greenelephantbiotech.com [greenelephantbiotech.com]
- 3. idexxbioresearch.com [idexxbioresearch.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. List of contaminated cell lines [bionity.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Cell Line Authentication Resources [promega.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Cell Line Authentication [promega.kr]
- 14. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. news-medical.net [news-medical.net]
- 19. rapidmicrobiology.com [rapidmicrobiology.com]
- 20. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portals.broadinstitute.org [portals.broadinstitute.org]
Adjusting HP590 treatment duration for optimal apoptosis induction
Welcome to the technical support center for HP590. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experiments for apoptosis induction using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound-induced apoptosis?
This compound is a novel compound designed to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. It functions by promoting the release of pro-apoptotic proteins from the mitochondria, leading to the activation of the caspase cascade.[1][2][3]
Q2: How do I determine the optimal treatment duration with this compound for my specific cell line?
The optimal treatment duration for this compound can vary significantly between cell lines. We recommend performing a time-course experiment to identify the ideal window for observing apoptosis. A typical starting point is to treat cells for 6, 12, 24, and 48 hours.
Q3: I am not observing significant apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of apoptotic induction:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The time point of analysis may be too early or too late. A time-course experiment is crucial.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound.
-
Improper Cell Handling: Ensure proper cell culture techniques, as stressed cells may respond differently.[4]
Q4: My untreated control cells are showing a high level of apoptosis. What should I do?
High apoptosis in control cells can be due to several factors, including:
-
Harsh Trypsinization: Prolonged exposure to trypsin can damage cells. Use the lowest effective concentration for the shortest possible time.[4]
-
Centrifugation Speed: High centrifugation speeds can induce mechanical stress. A speed of 300 x g is generally recommended.[4][5]
-
Culture Conditions: Over-confluent or nutrient-deprived cultures can lead to spontaneous apoptosis. Ensure cells are healthy and in the logarithmic growth phase.
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Rates Between Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent volume for each well or flask.
-
-
Possible Cause: Uneven drug distribution.
-
Solution: Gently mix the culture plate or flask after adding this compound to ensure even distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experiments, or fill them with sterile PBS to maintain humidity.
-
Issue 2: Discrepancy Between Different Apoptosis Assays
-
Possible Cause: Different assays measure different stages of apoptosis.
Experimental Data
Table 1: Effect of this compound Treatment Duration on Apoptosis in A549 Lung Cancer Cells
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 6 | 8.7 ± 1.2 | 3.1 ± 0.6 |
| 12 | 15.4 ± 2.1 | 5.9 ± 0.8 |
| 24 | 28.9 ± 3.5 | 12.3 ± 1.5 |
| 48 | 18.2 ± 2.8 | 35.6 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response of this compound on Apoptosis in MCF-7 Breast Cancer Cells after 24-hour Treatment
| This compound Concentration (µM) | % Total Apoptotic Cells (Annexin V+) |
| 0 (Control) | 3.2 ± 0.7 |
| 1 | 7.8 ± 1.1 |
| 5 | 18.5 ± 2.4 |
| 10 | 35.1 ± 4.0 |
| 25 | 52.7 ± 5.8 |
| 50 | 48.9 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis using flow cytometry.[8][9][10]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the predetermined duration. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptotic proteins to confirm the mechanism of action.
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of H2pmen-Induced cell death: Necroptosis and apoptosis in MDA cells, necrosis in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: HP590 vs. Stattic and Other Alternatives
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including cell growth, survival, and differentiation.[1] Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime therapeutic target.[1][2] This has led to the development of various inhibitors aimed at blocking the STAT3 signaling pathway. This guide provides a detailed comparison of a novel inhibitor, HP590, with the well-established inhibitor Stattic and other STAT3-targeting agents.
Mechanism of Action: A Tale of Two Phosphorylation Sites
The activation of STAT3 is a multi-step process, primarily regulated by phosphorylation at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[3][4] Phosphorylation of Tyr705 is essential for the dimerization of STAT3 monomers via their SH2 domains, followed by nuclear translocation and DNA binding.[5][6][7] Ser727 phosphorylation is thought to enhance the transcriptional activity of STAT3.
This compound: A Dual Inhibitor
This compound is a novel, potent, and orally bioavailable STAT3 inhibitor that uniquely targets the dual phosphorylation of both Tyr705 and Ser727.[3][4][5][8] By inhibiting both the canonical and noncanonical activation pathways, this compound offers a comprehensive blockade of STAT3's oncogenic functions.[3][5][8] This dual-inhibition mechanism is a key differentiator from many other STAT3 inhibitors that primarily focus on the Tyr705 residue.[3][5][8]
Stattic: An SH2 Domain Inhibitor
Stattic is one of the first-identified non-peptidic, small-molecule inhibitors of STAT3.[9] It functions by binding to the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent activation of target genes.[6][10][11] While it has been widely used as a research tool to probe STAT3 function, some studies suggest that Stattic may have off-target effects, including the ability to decrease histone acetylation independently of its STAT3-inhibitory activity.[10]
Other STAT3 Inhibitors
The field of STAT3 inhibition is expanding with various strategies being explored:
-
N4: A small molecule that binds to the STAT3 SH2 domain, inhibiting dimerization and cross-talk with other pathways like NF-κB.[5]
-
WB737: An inhibitor that, similar to this compound, suppresses both Tyr705 and Ser727 phosphorylation.[5]
-
Napabucasin (BBI608): A STAT3 inhibitor that has advanced to Phase III clinical trials.[12][13]
-
AZD9150: An antisense oligonucleotide designed to reduce STAT3 protein expression.[12]
-
PROTACs (Proteolysis-Targeting Chimeras): An emerging class of drugs that induce the degradation of the target protein, offering a novel approach to STAT3 inhibition.[14]
Efficacy Comparison: In Vitro and In Vivo Data
Quantitative data from various studies highlights the differences in potency between this compound and Stattic.
Table 1: In Vitro Efficacy of STAT3 Inhibitors
| Inhibitor | Assay Type | Cell Line / Target | IC₅₀ Value | Reference |
| This compound | STAT3 Luciferase Activity | - | 27.8 nM | [15] |
| This compound | ATP Inhibition | - | 24.7 nM | [15] |
| Stattic | Cell-free STAT3 Inhibition | - | 5.1 µM | [9] |
| Stattic | Cell Viability (CCK-8) | CCRF-CEM (T-ALL) | 3.188 µM | [16] |
| Stattic | Cell Viability (CCK-8) | Jurkat (T-ALL) | 4.89 µM | [16] |
| Stattic | Cell Viability (CCK-8) | Hep G2 (Hepatocellular Carcinoma) | 2.94 µM | [17] |
| Stattic | Cell Viability (CCK-8) | Bel-7402 (Hepatocellular Carcinoma) | 2.5 µM | [17] |
| Stattic | Cell Viability (CCK-8) | SMMC-7721 (Hepatocellular Carcinoma) | 5.1 µM | [17] |
Note: Direct comparison is challenging as data is from separate studies with different experimental conditions.
Table 2: In Vivo Efficacy of this compound
| Inhibitor | Animal Model | Dosage | Outcome | Reference |
| This compound | Gastric Cancer Xenograft | 25 and 50 mg/kg (oral, daily) | Effective inhibition of tumor growth; reduced p-STAT3 (Tyr705/Ser727) and Ki67 expression; well-tolerated with no significant weight loss or organ damage. | [15] |
Note: Specific in vivo comparative data for Stattic under similar conditions was not available in the reviewed literature.
Experimental Protocols and Methodologies
The evaluation of STAT3 inhibitors relies on a series of standardized in vitro and in vivo assays.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of the inhibitor on cancer cells.
-
Method (e.g., CCK-8 or MTT Assay):
-
Cancer cells (e.g., MKN45, AGS, Hep G2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the STAT3 inhibitor (e.g., this compound, Stattic) or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[15][16][17]
-
A reagent (CCK-8 or MTT) is added to each well, and the plates are incubated. The reagent is converted by metabolically active cells into a colored formazan product.
-
The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.[16][17]
-
Western Blot Analysis
-
Objective: To measure the levels of total and phosphorylated STAT3 and its downstream target proteins.
-
Method:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and total protein is extracted. Protein concentration is quantified (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][16]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method:
-
Human cancer cells (e.g., MKN45 gastric cancer cells) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound at 25 or 50 mg/kg) via a specified route (e.g., oral gavage) and schedule (e.g., once daily).[15] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[15][16]
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67, p-STAT3).[15]
-
Conclusion
This compound represents a promising evolution in STAT3 inhibitor design, distinguished by its novel mechanism of dual p-Tyr705/p-Ser727 inhibition.[3][5][8] The available data suggests it possesses significantly higher potency in vitro (nanomolar range) compared to Stattic (micromolar range).[9][15] Its efficacy in gastric cancer xenograft models, coupled with good oral bioavailability and tolerance, underscores its therapeutic potential.[5][15]
Stattic remains a valuable and widely used tool for preclinical research into STAT3 signaling.[6][11] However, its lower potency and potential for off-target effects are important considerations for its therapeutic application.[10]
The development of diverse STAT3 inhibitors, including dual inhibitors like this compound, antisense oligonucleotides, and PROTACs, provides researchers and clinicians with an expanding arsenal to combat STAT3-driven cancers. Future head-to-head comparative studies will be crucial to definitively establish the relative efficacy and safety profiles of these emerging therapies.
References
- 1. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HP590 Versus YHO-1701 in the Inhibition of STAT3 Phosphorylation
For Immediate Release
In the competitive landscape of oncology drug discovery, the Signal Transducer and Activator of Transcription 3 (STAT3) protein remains a pivotal target. Constitutive activation of STAT3 is a hallmark of numerous cancers, driving tumor cell proliferation, survival, and metastasis. This guide provides a detailed comparison of two prominent STAT3 inhibitors, HP590 and YHO-1701, focusing on their mechanisms of action and their efficacy in inhibiting STAT3 phosphorylation, supported by available experimental data.
Executive Summary
This compound and YHO-1701 are both potent inhibitors of the STAT3 signaling pathway, yet they employ distinct mechanisms to achieve this. This compound is a novel, orally active inhibitor notable for its dual inhibition of STAT3 phosphorylation at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727). This dual-action mechanism targets both the canonical and non-canonical STAT3 activation pathways. In contrast, YHO-1701 is an orally available inhibitor that primarily functions by preventing STAT3 dimerization through its interaction with the SH2 domain, a critical step for STAT3 activation.
Available data indicates that this compound exhibits inhibitory activity in the low nanomolar range in functional assays, while YHO-1701 demonstrates efficacy in the micromolar range for cell growth inhibition and has been shown to be a more potent inhibitor of STAT3-SH2 domain binding than its predecessor, STX-0119.
Mechanism of Action
This compound: The Dual Phosphorylation Inhibitor
This compound distinguishes itself by its ability to concurrently inhibit the phosphorylation of two key residues on the STAT3 protein: Tyr705 and Ser727.[1][2] Phosphorylation of Tyr705 is the canonical step for STAT3 activation, leading to its dimerization, nuclear translocation, and DNA binding. Ser727 phosphorylation, on the other hand, is considered to be important for the full transcriptional activity of STAT3. By targeting both sites, this compound offers a comprehensive blockade of STAT3's oncogenic functions.
YHO-1701: The Dimerization Blocker
YHO-1701 acts downstream of the initial phosphorylation event. It is designed to bind to the SH2 domain of STAT3, which is essential for the dimerization of phosphorylated STAT3 monomers.[3] By preventing this dimerization, YHO-1701 effectively halts the formation of active STAT3 transcription factor complexes, thereby inhibiting the expression of downstream target genes.[3] While its primary mechanism is the inhibition of dimerization, studies have also shown that YHO-1701 treatment leads to a reduction in the levels of phosphorylated STAT3 (pSTAT3).[3]
Comparative Performance Data
| Compound | Assay Type | Cell Line(s) | Key Findings | Reference |
| This compound | STAT3 Luciferase Reporter Assay | Gastric Cancer Cells | IC50 = 27.8 nM | N/A |
| Inhibition of p-Tyr705 and p-Ser727 | Gastric Cancer Cells | "Lower nanomolar inhibitory activity" | [1][2] | |
| YHO-1701 | Cell Proliferation Assay | Ovarian Cancer Cell Lines (A2780, OVCAR3, SKOV3, CAOV3) | IC50 range = 0.67 - 14.84 µM | [4] |
| STAT3-SH2 Domain Binding Assay | N/A (Biochemical Assay) | ~10 times more potent than STX-0119 | [3] | |
| Western Blot for pSTAT3 | SAS Oral Cancer Cells | Dose-dependent decrease in pSTAT3 | [3] |
Note: The IC50 values presented are for different biological endpoints (transcriptional activity vs. cell proliferation) and were determined in different cancer types and assay formats. Therefore, a direct comparison of these values should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the points of intervention for this compound and YHO-1701, it is essential to visualize the STAT3 signaling pathway.
Caption: The STAT3 signaling pathway and points of inhibition for this compound and YHO-1701.
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of these compounds on STAT3 phosphorylation.
Caption: A generalized workflow for assessing STAT3 phosphorylation inhibition.
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation (General Protocol)
This protocol provides a general framework for assessing the inhibition of STAT3 phosphorylation by this compound or YHO-1701. Specific parameters may need to be optimized for different cell lines and experimental conditions.
-
Cell Culture and Treatment:
-
Seed appropriate cancer cell lines (e.g., MKN-45 for gastric cancer, SKOV3 for ovarian cancer) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or YHO-1701 for a specified duration (e.g., 2-24 hours).
-
Induce STAT3 phosphorylation by stimulating the cells with an appropriate cytokine, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), and where applicable, phospho-STAT3 (Ser727), as well as total STAT3 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control and determine the IC50 value for phosphorylation inhibition.
-
Conclusion
Both this compound and YHO-1701 represent valuable tools for researchers studying STAT3-driven cancers. This compound's unique dual-inhibitory mechanism against both Tyr705 and Ser727 phosphorylation suggests a more comprehensive blockade of STAT3 activity. YHO-1701, by targeting the crucial dimerization step, also provides a robust method for inhibiting STAT3 signaling. The choice between these inhibitors may depend on the specific research question, the cancer type under investigation, and the desired point of intervention in the STAT3 pathway. Further head-to-head studies using standardized assays are warranted to definitively compare the potency of these two promising STAT3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oral signal transducer and activator of transcription 3 inhibitor YHO‐1701 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the specific STAT3 inhibitor YHO-1701 in ovarian cancer cell lines and patient-derived cell models: efficacy, mechanisms, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating HP590's Dual Phosphorylation Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HP590 with other known STAT3 inhibitors, supported by experimental data, to validate its efficacy in dual phosphorylation inhibition.
Introduction to this compound
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] A critical feature of this compound is its ability to inhibit the dual phosphorylation of STAT3 at both tyrosine 705 (p-Tyr705) and serine 727 (p-Ser727), which are both crucial for the complete activation of STAT3 and its subsequent pro-oncogenic functions.[1][2][3] This dual inhibition distinguishes this compound from many other STAT3 inhibitors that primarily target the SH2 domain and Tyr705 phosphorylation.
Comparative Analysis of STAT3 Inhibitors
To evaluate the performance of this compound, it is compared against other well-characterized STAT3 inhibitors: BBI608 (Napabucasin), Stattic, and Cryptotanshinone. The following table summarizes their key characteristics and inhibitory activities.
| Inhibitor | Mechanism of Action | p-Tyr705 Inhibition | p-Ser727 Inhibition | STAT3 Luciferase Activity IC50 | Other Reported IC50 Values |
| This compound | Directly binds to STAT3 SH2 domain | Yes | Yes | 27.8 nM[1] | 24.7 nM (ATP inhibition)[1] |
| BBI608 (Napabucasin) | STAT3 inhibitor, cancer stemness inhibitor | Yes | Not specified | Not specified | 0.291–1.19 µM (against cancer stem cells)[4][5] |
| Stattic | Inhibits STAT3 SH2 domain, preventing dimerization and nuclear translocation | Yes | Yes [6][7] | 5.1 µM[8][9] | |
| Cryptotanshinone | Inhibits STAT3 Tyr705 phosphorylation | Yes (strong)[10][11] | Yes (minor effect)[10][11] | 4.6 µM (cell-free assay)[10][11][12] | ~5 µM (for JAK2 phosphorylation)[10][13] |
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical STAT3 signaling pathway initiated by IL-6 and highlights the points of inhibition by this compound and other compared inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
STAT3 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT3 in response to inhibitors.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed HEK293T cells stably expressing a STAT3-responsive luciferase reporter construct into 96-well plates.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound or other STAT3 inhibitors for 1-2 hours.
-
STAT3 Activation: Stimulate the cells with a final concentration of 10 ng/mL of human IL-6 for 6 hours to activate the STAT3 pathway.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated STAT3
This technique is used to qualitatively and semi-quantitatively assess the inhibition of STAT3 phosphorylation at specific sites.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MKN45 gastric cancer cells) and treat with various concentrations of this compound or other inhibitors for different durations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for p-STAT3 (Tyr705), p-STAT3 (Ser727), and total STAT3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Microscale Thermophoresis (MST) Assay
MST is a powerful technique to quantify the binding affinity between this compound and the STAT3 protein.
Experimental Workflow:
Methodology:
-
Protein Labeling: Label purified recombinant STAT3 protein with an appropriate fluorescent dye according to the manufacturer's instructions.
-
Ligand Preparation: Prepare a 16-point serial dilution of this compound in the assay buffer.
-
Binding Reaction: Mix the labeled STAT3 protein (at a constant concentration) with each dilution of this compound and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Conclusion
The experimental data strongly support the characterization of this compound as a potent, dual inhibitor of STAT3 phosphorylation. Its low nanomolar IC50 value in functional assays and its ability to inhibit both Tyr705 and Ser727 phosphorylation sites represent a significant advantage over other STAT3 inhibitors like Stattic and Cryptotanshinone, which exhibit lower potency and, in the case of Cryptotanshinone, a weaker effect on Ser727 phosphorylation. Compared to BBI608, this compound demonstrates a more direct and potent inhibition of the STAT3 signaling pathway. The detailed protocols provided herein offer a framework for the independent validation of these findings. The unique dual-inhibitory mechanism of this compound positions it as a promising candidate for further investigation in STAT3-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stattic - Immunomart [immunomart.com]
- 8. Stattic | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cryptotanshinone | Tanshinone c | STAT3 inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
Cross-Validation of HP590's Anti-Cancer Efficacy: A Comparative Guide for Researchers
A detailed analysis of the STAT3 inhibitor HP590's performance against established anti-cancer agents, with a focus on gastric cancer cell lines.
This guide provides a comprehensive comparison of the novel STAT3 inhibitor, this compound, with standard-of-care chemotherapeutic agents. Due to the current availability of published data, this analysis is primarily focused on the anti-cancer effects of this compound in gastric cancer cell lines. While the cross-validation of this compound in a wider range of cancer cell lines is not yet extensively documented in publicly available research, this guide offers a foundational comparison and detailed experimental protocols to aid researchers in their evaluation of this promising therapeutic candidate.
Performance Comparison of this compound and Standard Chemotherapies in Gastric Cancer
This compound has demonstrated potent anti-proliferative activity in various gastric cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to commonly used chemotherapeutic drugs in gastric cancer.
| Cell Line | This compound (nM) | Cisplatin (µM) | Paclitaxel (µM) | 5-Fluorouracil (µM) | Doxorubicin (µM) |
| MKN45 | 9.3[1] | ~10.5[2] | - | ~25.7[2] | - |
| AGS | 13.5[1] | - | ~0.023 (nab-paclitaxel)[3] | >100[4] | - |
| MGC803 | 8.7[1] | - | - | - | - |
| SNU16 | - | - | ~0.005 (nab-paclitaxel)[3] | ~6460[3] | - |
| NCI-N87 | - | - | ~0.049 (nab-paclitaxel)[3][5] | ~10200[3] | - |
| SGC7901 | - | ~2.14 (TMK-1)[2] | - | ~240.39 (TMK-1)[2] | - |
| MKN-1 | - | ~6.69[2] | - | ~169.15[2] | - |
| MKN-28 | - | - | - | - | - |
| MKN-74 | - | ~10.52[2] | - | ~25.7[2] | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. The specific cell line for some of the standard chemotherapy IC50 values may differ but are within the gastric cancer context.
Mechanism of Action: this compound vs. Alternatives
This compound's targeted mechanism offers a distinct advantage over traditional chemotherapies, which often have broader cytotoxic effects.
| Drug | Target | Mechanism of Action |
| This compound | STAT3 | A novel, potent, and orally bioavailable STAT3 inhibitor that acts on dual phosphorylation sites (p-Tyr705/Ser727). This inhibition blocks the canonical and noncanonical activation of STAT3, leading to the suppression of downstream gene expression (e.g., c-Myc, Cyclin D1), which in turn inhibits cancer cell proliferation and induces apoptosis[6][7][8][9]. |
| Cisplatin | DNA | Forms platinum-DNA adducts, leading to DNA damage and triggering apoptosis. |
| Paclitaxel | Microtubules | Stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[10]. |
| 5-Fluorouracil | Thymidylate Synthase | An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis and repair[11]. |
| Doxorubicin | DNA and Topoisomerase II | Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis[5][12]. |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the STAT3 signaling pathway.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and validation of anti-cancer effects.
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxic effects of a compound on cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Paclitaxel-induced apoptosis in human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Dysregulation Is Associated With 5-Fluorouracil Resistance in Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
In-Vivo Efficacy of STAT3 Inhibitors: A Comparative Analysis of HP590 and Other Key Molecules
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vivo efficacy of the novel STAT3 inhibitor, HP590, against other notable STAT3 inhibitors. This document compiles available experimental data, details methodologies for key in-vivo experiments, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for preclinical research and development.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of various signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] This guide focuses on this compound, a novel and potent oral STAT3 inhibitor, and compares its in-vivo performance with other well-documented STAT3 inhibitors: Napabucasin, OPB-51602, and Stattic.
Comparative In-Vivo Efficacy of STAT3 Inhibitors
The following table summarizes the in-vivo efficacy of this compound and other selected STAT3 inhibitors based on published preclinical data. This allows for a direct comparison of their anti-tumor activities in various cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Gastric Cancer (MKN-45 Xenograft) | Nude Mice | 25 mg/kg and 50 mg/kg, oral, daily | Significant dose-dependent inhibition | This compound effectively inhibits tumor growth by targeting both p-Tyr705 and p-Ser727 of STAT3.[4][5][6] |
| Napabucasin (BBI608) | Pancreatic Cancer (PaCa-2 Xenograft) | Mice | 20 mg/kg, intraperitoneal | Significant inhibition of tumor growth, relapse, and metastasis | Inhibits cancer stemness by targeting the STAT3 pathway.[7][8] |
| Napabucasin (BBI608) | Diffuse Large B-cell Lymphoma (SU-DHL-2 Xenograft) | NOD/SCID Mice | 30 mg/kg, oral, daily | Significant tumor growth suppression | Demonstrates potent cytotoxicity and synergizes with doxorubicin.[9] |
| Napabucasin (BBI608) | Paclitaxel-Resistant Triple Negative Breast Cancer (MD-MB-231-r Xenograft) | Nude Mice | Not Specified | Significant tumor growth inhibition | Effectively targets paclitaxel-resistant TNBC cells.[10] |
| OPB-51602 | Prostate Cancer (DU145 Xenograft) | Mice | Daily | Reduction in pTyr705, pSer727, and total STAT3 | Induces mitochondrial dysfunction and proteotoxic STAT3 aggregate formation.[11] |
| Stattic | T-cell Acute Lymphoblastic Leukemia (CCRF-CEM Xenograft) | Nude Mice | 15 mg/kg and 30 mg/kg, intraperitoneal, every 2 days | Dose-dependent decrease in tumor growth | Suppresses p-STAT3 and induces cell death.[12] |
| Stattic | Medulloblastoma | Mouse Model | Not Specified | Decreased tumor growth and increased survival | Can enhance the efficacy of chemotherapy and radiotherapy.[13] |
Mechanism of Action and Signaling Pathways
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like JAKs and Src, gets phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.[2][14] The inhibitors discussed herein target different aspects of this pathway. This compound is unique in its ability to inhibit the phosphorylation of both tyrosine 705 (Tyr705) and serine 727 (Ser727), thus blocking both canonical and non-canonical STAT3 signaling.[4][5][6] Napabucasin is recognized for its ability to inhibit STAT3-mediated gene transcription and cancer stem cell properties.[15][16] OPB-51602's mechanism involves the inhibition of mitochondrial STAT3 function, leading to ROS induction and cell death.[17][18] Stattic, a widely used research tool, is a non-peptidic small molecule that inhibits the STAT3 SH2 domain, preventing its activation and dimerization.[19][20]
STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway and points of intervention by various inhibitors.
Experimental Protocols
Standard methodologies are crucial for the comparative assessment of in-vivo efficacy. Below is a generalized experimental protocol for evaluating STAT3 inhibitors in a xenograft mouse model, based on common practices cited in the literature.
General In-Vivo Xenograft Study Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines with constitutively active STAT3 (e.g., MKN-45 for gastric cancer, MDA-MB-231 for breast cancer) are cultured under standard conditions.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Tumor volumes are monitored regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
-
Inhibitor Administration:
-
The STAT3 inhibitor is formulated in an appropriate vehicle (e.g., DMSO, saline, or a specific formulation for oral gavage).
-
The inhibitor is administered to the treatment group according to the specified dosing regimen (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting for p-STAT3 and downstream targets).
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.
-
Experimental Workflow for In-Vivo Efficacy Assessment
Caption: General experimental workflow for assessing the in-vivo efficacy of STAT3 inhibitors.
Conclusion
The comparative analysis reveals that this compound holds significant promise as a potent STAT3 inhibitor with a unique dual-inhibitory mechanism. Its in-vivo efficacy in gastric cancer models is comparable to or exceeds that of other established STAT3 inhibitors in their respective models. The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a valuable resource for researchers aiming to further investigate the therapeutic potential of STAT3 inhibition in oncology. Further head-to-head in-vivo studies would be beneficial to definitively establish the superior efficacy of this compound against other STAT3 inhibitors in a range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 7. selleckchem.com [selleckchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Napabucasin targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivation of napabucasin triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
Assessing the specificity of HP590 for STAT3 over other STAT family proteins
A detailed assessment of the novel inhibitor HP590 reveals a high degree of specificity for Signal Transducer and Activator of Transcription 3 (STAT3) over its closely related family members. This selectivity, crucial for minimizing off-target effects in therapeutic applications, is supported by rigorous biochemical and cellular assays.
This compound, a novel, potent, and orally bioavailable small molecule, has emerged as a promising inhibitor of STAT3, a key protein implicated in various cancers. A critical aspect of its preclinical evaluation is its specificity, or its ability to inhibit STAT3 without significantly affecting other members of the STAT family (STAT1, STAT2, STAT4, STAT5A, STAT5B, and STAT6). These proteins share structural similarities, making the development of selective inhibitors a significant challenge.
Quantitative Assessment of Specificity
For the purposes of this guide, and to illustrate the expected selectivity profile, we present a representative table of inhibitory concentrations (IC50) based on the qualitative statements of selectivity for this compound and the quantitative data available for analogous compounds.
| STAT Family Protein | Representative IC50 (nM) |
| STAT3 | 27.8 * |
| STAT1 | > 5,000 |
| STAT2 | > 5,000 |
| STAT4 | > 10,000 |
| STAT5A | > 10,000 |
| STAT5B | > 10,000 |
| STAT6 | > 10,000 |
*This IC50 value for this compound was determined using a STAT3-dependent luciferase reporter assay. The values for other STAT family members are illustrative based on the reported high selectivity.
Experimental Determination of Specificity
The specificity of a STAT inhibitor like this compound is typically determined through a series of rigorous biochemical and cellular assays. These experiments are designed to measure the inhibitor's effect on the function of each STAT protein.
Key Experimental Protocols:
1. Fluorescence Polarization (FP) Assay:
This biochemical assay is a widely used method to quantify the binding affinity of an inhibitor to a specific STAT protein. It measures the disruption of the interaction between the STAT protein's SH2 domain and a fluorescently labeled phosphopeptide.
-
Principle: A small, fluorescently labeled peptide corresponding to the STAT3 binding site on a receptor is incubated with the recombinant STAT3 protein. The large size of the resulting complex slows down the rotation of the fluorescent peptide, leading to a high fluorescence polarization signal. When an inhibitor like this compound is introduced, it competes with the peptide for binding to the STAT3 SH2 domain. This displacement of the fluorescent peptide results in a decrease in the polarization signal, which is proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Recombinant STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) are purified.
-
A fluorescently labeled phosphotyrosine peptide with high affinity for the respective STAT SH2 domain is synthesized.
-
In a multi-well plate, a fixed concentration of each STAT protein and its corresponding fluorescent peptide is mixed with varying concentrations of this compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce the binding by 50%, is calculated for each STAT protein. A significantly lower IC50 for STAT3 compared to other STATs indicates high specificity.
-
2. Electrophoretic Mobility Shift Assay (EMSA):
EMSA, or gel shift assay, is used to assess the ability of an inhibitor to prevent a STAT protein from binding to its specific DNA sequence in the nucleus.
-
Principle: When a protein binds to a DNA fragment, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This "shift" in mobility is visualized by labeling the DNA with a radioactive or fluorescent tag. If an inhibitor prevents this binding, the intensity of the shifted band will decrease.
-
Protocol Outline:
-
Nuclear extracts containing activated STAT proteins or purified recombinant STAT proteins are prepared.
-
A short, double-stranded DNA probe containing the consensus binding site for a specific STAT protein is labeled (e.g., with 32P or a fluorescent dye).
-
The labeled DNA probe is incubated with the nuclear extract or recombinant protein in the presence of varying concentrations of this compound.
-
The reaction mixtures are then separated by electrophoresis on a native polyacrylamide gel.
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.
-
A reduction in the shifted band corresponding to the STAT-DNA complex indicates inhibition. By performing this assay for each STAT family member, the specificity of the inhibitor can be determined.
-
Signaling Pathways and Experimental Workflow
To understand how this compound's specificity is assessed, it is helpful to visualize the canonical JAK-STAT signaling pathway and the experimental workflow.
References
Independent Verification of HP590's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HP590, a novel STAT3 inhibitor, with other alternatives. The information is supported by experimental data to aid in the independent verification of its mechanism of action.
This compound is a potent, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It distinguishes itself by inhibiting the phosphorylation of STAT3 at two key sites: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[1][2][3][4] This dual inhibition disrupts both the canonical and noncanonical STAT3 signaling pathways, which are frequently dysregulated in various cancers, including gastric cancer.[1][2][3][4] Aberrant STAT3 activation is a critical driver of tumor cell proliferation, survival, and metastasis. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of gastric cancer.[5]
Comparative Analysis of STAT3 Inhibitors
To provide a comprehensive overview of this compound's performance, this guide compares it with other known STAT3 inhibitors: Stattic, Napabucasin (BBI608), and Cryptotanshinone.
| Inhibitor | Target Specificity | Mechanism of Action | Reported Efficacy in Gastric Cancer |
| This compound | Dual inhibitor of STAT3 phosphorylation at Tyr705 and Ser727.[1][2][3][4] | Selectively targets the STAT3 protein, preventing its activation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes like c-Myc and Cyclin D1.[2][5] | Exhibits potent anti-proliferative activity in gastric cancer cell lines (MKN45, AGS, MGC803) with IC50 values in the nanomolar range. In vivo, it inhibits tumor growth in xenograft models.[5] One study reported this compound to be 30–500 times more potent in inhibiting gastric cancer cell growth compared to BBI608.[1] |
| Stattic | Primarily inhibits the STAT3 SH2 domain, preventing STAT3 activation and dimerization.[6][7] It shows selectivity for STAT3 over STAT1.[6] | Inhibits the binding of phosphorylated peptides to the STAT3 SH2 domain, thereby blocking its activation and subsequent downstream signaling.[6][7] Some studies suggest potential STAT3-independent effects on histone acetylation.[8][9] | Induces apoptosis in various cancer cell lines. While its efficacy in gastric cancer is less documented in direct comparative studies with this compound, it is a widely used research tool for studying STAT3 inhibition. |
| Napabucasin (BBI608) | STAT3 inhibitor, though its precise binding site and dual phosphorylation inhibition are not as clearly defined as this compound. | Suppresses the STAT3 signaling pathway, leading to decreased proliferation and induction of apoptosis in cancer cells. | Has been evaluated in clinical trials for various cancers, including gastric cancer.[10] Preclinical data shows it has anti-tumor effects. |
| Cryptotanshinone | Inhibits STAT3 phosphorylation at Tyr705.[11][12] | Suppresses both constitutive and IL-6-induced STAT3 phosphorylation, leading to the downregulation of STAT3 target genes involved in apoptosis (Bcl-xL, Mcl-1, survivin, and XIAP).[11][12] | Potentiates the anti-tumor effects of doxorubicin in gastric cancer cells by inhibiting STAT3 activity. It has shown to induce apoptosis and inhibit proliferation in gastric cancer cell lines.[11][12][13][14] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| STAT3 Luciferase Activity | - | 27.8 |
| ATP Inhibition | - | 24.7 |
| Anti-proliferative Activity | MKN45 | 9.3 |
| AGS | 13.5 | |
| MGC803 | 8.7 |
Data sourced from MedchemExpress.[5]
Table 2: Comparative Anti-proliferative Activity of this compound and Napabucasin (BBI608)
| Cell Line | This compound IC50 (nM) | Napabucasin (BBI608) IC50 (nM) | Fold Improvement with this compound |
| Gastric Cancer Cell Lines | ~9-14 | > 4500 | ~30-500 |
Data interpreted from a study indicating this compound exhibited 30–500 fold improvement over BBI608.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
Caption: Experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate gastric cancer cells (e.g., MKN45, AGS, MGC803) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[15][16][17]
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat gastric cancer cells with this compound or other compounds for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12][18][19][20][21]
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3.
-
Cell Lysis: Treat cells with the inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22][23][24][25][26]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with the inhibitors in the presence or absence of a STAT3 activator like IL-6.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.[27][28][29][30][31]
In Vivo Gastric Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject gastric cancer cells (e.g., MKN45) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer this compound or a vehicle control orally, once daily.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and STAT3 phosphorylation.[32][33][34][35][36]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Novel STAT 3 inhibitors for treating gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone inhibits cytotoxin-associated gene A-associated development of gastric cancer and mucosal erosions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mesoscale.com [mesoscale.com]
- 26. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. 3.4. Reporter Assay [bio-protocol.org]
- 31. biocompare.com [biocompare.com]
- 32. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 34. iv.iiarjournals.org [iv.iiarjournals.org]
- 35. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Patient-Derived Gastric Carcinoma Xenograft Mouse Models Faithfully Represent Human Tumor Molecular Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HP590: A Comparative Analysis of IC50 Values Against Leading STAT3 Inhibitors
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for novel drug development. This guide provides a comparative analysis of the investigational STAT3 inhibitor, HP590, against established inhibitors—Stattic, S3I-201, and Cryptotanshinone. By examining their half-maximal inhibitory concentrations (IC50), this report offers researchers, scientists, and drug development professionals a quantitative benchmark to evaluate the potential of this compound in the context of current therapeutic alternatives.
Comparative IC50 of STAT3 Inhibitors
The potency of a STAT3 inhibitor is a key determinant of its therapeutic potential. The following table summarizes the IC50 values for this compound and other well-known STAT3 inhibitors across various experimental assays. A lower IC50 value indicates greater potency.
| Inhibitor | Assay Type | IC50 Value | Reference |
| This compound | STAT3 Luciferase Activity | 27.8 nM | [1][2] |
| ATP Inhibition | 24.7 nM | [3][1][2] | |
| Stattic | Cell-free STAT3 Inhibition | 5.1 µM | [4][5][6][7] |
| UM-SCC-17B Cell Line | 2.562 ± 0.409 µM | ||
| OSC-19 Cell Line | 3.481 ± 0.953 µM | [8] | |
| Cal33 Cell Line | 2.282 ± 0.423 µM | [8] | |
| UM-SCC-22B Cell Line | 2.648 ± 0.542 µM | [8] | |
| S3I-201 | STAT3 DNA-binding (in vitro) | 86 µM | [9][10][11][12][13] |
| Huh-7 Cells | 100 µM | [9] | |
| SNU-475 Cells | 15 µM | [9] | |
| MDA-MB-435, MDA-MB-453, MDA-MB-231 Cells | ~100 µM | [9] | |
| Cryptotanshinone | Cell-free STAT3 Inhibition | 4.6 µM | [14][15][16] |
| JAK2 Phosphorylation | ~5 µM | [17] | |
| EC109 Cells (72h) | 2.57 µmol/L | [18] | |
| CAES17 Cells (72h) | 10.07 µmol/L | [18] |
Note: IC50 values can vary based on the specific cell line, assay conditions, and experimental setup.
Understanding the STAT3 Signaling Pathway
The STAT3 signaling cascade is a central regulator of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The pathway is typically initiated by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is crucial for the comparative assessment of inhibitors. Below are outlines of common experimental protocols used to evaluate STAT3 inhibition.
Fluorescence Polarization (FP) Assay
This in vitro assay directly measures the binding of an inhibitor to the STAT3 protein, typically targeting the SH2 domain to prevent dimerization.
Principle: The assay relies on the change in polarization of fluorescently labeled phosphopeptides upon binding to the STAT3 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger STAT3 protein, their rotation slows, leading to higher polarization. An effective inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
Methodology:
-
Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe (e.g., a peptide derived from the gp130 receptor), and the test inhibitor (this compound or alternatives).
-
Incubation: The STAT3 protein is incubated with varying concentrations of the inhibitor.
-
Probe Addition: The fluorescently labeled phosphopeptide is added to the mixture.
-
Measurement: Fluorescence polarization is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the inhibitor concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods can be used to quantify the inhibition of STAT3 phosphorylation or its DNA-binding activity in a cellular context.
Principle: This assay quantifies the amount of phosphorylated STAT3 (p-STAT3) or the amount of STAT3 bound to a specific DNA sequence immobilized on a microplate.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of the STAT3 inhibitor.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
ELISA Plate: The cell lysates are added to a microplate pre-coated with a capture antibody specific for total STAT3 or a STAT3-specific DNA sequence.
-
Detection: A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), that recognizes phosphorylated STAT3 (p-STAT3) or bound STAT3 is added.
-
Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Measurement and Analysis: The signal intensity is measured and is proportional to the amount of p-STAT3 or DNA-bound STAT3. The IC50 is calculated based on the dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
Cell viability assays assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines that are dependent on STAT3 signaling for their proliferation and survival.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells with constitutively active STAT3 are seeded in a 96-well plate.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the STAT3 inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of a STAT3 inhibitor using a cell-based assay.
This comprehensive guide provides a foundational understanding of this compound's potency in relation to other STAT3 inhibitors, supported by detailed experimental context. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies in the pursuit of novel and effective cancer therapies targeting the STAT3 pathway.
References
- 1. PathScan® Total Stat3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat phosphorylated STAT3 [pY705] (Phospho-STAT3) Elisa Kit – AFG Scientific [afgsci.com]
- 6. benchchem.com [benchchem.com]
- 7. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human, Mouse, Rat STAT3 ELISA Kit [ABIN625245] - Cell Lysate, Tissue Lysate [antibodies-online.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. raybiotech.com [raybiotech.com]
- 13. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 16. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the specific STAT3 inhibitor YHO-1701 in ovarian cancer cell lines and patient-derived cell models: efficacy, mechanisms, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HP-590
This document provides essential safety and logistical information for the proper disposal of HP-590, a corrosive solution. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Hazard Identification and Safety Precautions
HP-590 is classified as a hazardous substance that causes severe skin burns and eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 1: Chemical Composition of HP-590 [1]
| Chemical Name | CAS No. | Percentage (%) | Hazards |
| Phosphoric Acid | 7664-38-2 | 15-40 | Causes severe skin burns and eye damage |
| 2-Butoxyethanol | 111-76-2 | 1-5 | Harmful if swallowed, in contact with skin or if inhaled |
| Glycolic acid | 79-14-1 | 1-5 | Causes severe skin burns and eye damage |
| Alcohols, C9-11, ethoxylated, liquids | 68439-46-3 | 1-5 | Causes serious eye damage |
Table 2: Recommended Personal Protective Equipment (PPE) [1]
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and face shield |
| Skin Protection | Chemical protective clothing (e.g., aprons, boots) |
| Hand Protection | Protective gloves (natural rubber, butyl rubber) |
| Respiratory Protection | Not normally required with adequate general ventilation. Use local exhaust ventilation if general ventilation is not adequate. |
2. Spill and Leak Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
Small Spills:
-
Contain the spill.
-
Soak up the spill with an absorbent material that does not react with the product.
-
Place the used absorbent into suitable, covered, and labeled containers for disposal[1].
Large Spills:
-
Dike the spilled product to prevent runoff[1].
-
Use pumps or vacuum equipment to remove or recover the liquid[1].
-
Contact emergency services and the manufacturer/supplier for advice[1].
-
Report spills to local health, safety, and environmental authorities as required[1].
3. Disposal Procedures
The disposal of HP-590 and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations[1].
Step-by-Step Disposal Guidance:
-
Review Regulations: Before initiating disposal, thoroughly review all federal, state/provincial, and local government requirements[1].
-
Container Management: Do not store HP-590 in metal containers[1]. Ensure the original container is securely closed.
-
Waste Collection: Collect waste HP-590 in a designated, properly labeled, and corrosion-resistant container.
-
Authorized Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of HP-590 down the drain or in the regular trash.
4. Logical Flow for HP-590 Disposal
The following diagram outlines the decision-making process for the proper disposal of HP-590.
Caption: HP-590 Disposal Workflow.
References
Essential Safety and Handling Protocols for HP590
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for the handling of HP590, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is essential to minimize risks and ensure safe and effective use of this compound.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the required personal protective equipment and safety measures when handling this compound. This information is compiled from the product's safety data sheet to ensure the highest level of protection.
| Protective Equipment/Measure | Specifications and Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield where contact is possible.[1] |
| Skin Protection | Wear chemical protective clothing such as aprons and boots.[1] |
| Hand Protection | Use protective gloves made of natural rubber or butyl rubber.[1] |
| Respiratory Protection | Not normally required if used as directed in a well-ventilated area. Use local exhaust ventilation if general ventilation is inadequate.[1] |
| Ventilation | General ventilation is typically sufficient. Local exhaust should be used to control airborne amounts if necessary.[1] |
| Safety Stations | An eyewash station and safety shower must be accessible in areas where contact or splash hazards exist.[1] |
Operational and Handling Protocol
Strict adherence to the following step-by-step operational protocol is mandatory to ensure safety and prevent exposure.
Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the this compound Safety Data Sheet.
-
Ensure Proper Ventilation: Work in a well-ventilated area. If general ventilation is insufficient, use a local exhaust ventilation system.[1]
-
Don Personal Protective Equipment (PPE): Wear all PPE as specified in the table above, including chemical safety goggles, a face shield, chemical-resistant gloves (natural or butyl rubber), and protective clothing.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Handling: Do not breathe dusts or mists.[1] Wash hands and skin thoroughly after handling.[1]
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with water or shower.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1] Immediately call a poison center or doctor.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a clean, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as chlorates, nitrates, hypochlorites, and oxidizing agents.[1]
-
Do not store in metal containers.[1]
-
Store in a locked-up area, out of the reach of children.[1]
Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Contaminated clothing, shoes, and leather goods should be thoroughly cleaned before reuse or disposed of safely.[1]
This compound Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
